7-Nitrocinnoline
Description
BenchChem offers high-quality 7-Nitrocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitrocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-nitrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-3-4-9-10-8(6)5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFZIVNDVDRSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743858 | |
| Record name | 7-Nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817209-45-3 | |
| Record name | 7-Nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Synthesis of 7-Nitrocinnoline
[1]
Executive Summary
7-Nitrocinnoline (CAS: 817209-45-3) is a specialized heterocyclic intermediate primarily utilized as a high-value scaffold in medicinal chemistry.[1][2][3] Unlike its more common isomers (5-nitro and 8-nitrocinnoline), which are accessible via direct nitration, the 7-nitro isomer requires targeted de novo synthesis.[1] Its primary utility lies in its reduction to 7-aminocinnoline , a critical pharmacophore in kinase inhibitors and DNA-intercalating agents.[1]
This guide provides a definitive technical profile, correcting common misconceptions regarding its synthesis and detailing the physicochemical parameters necessary for its handling and application in drug discovery.
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted parameters for 7-Nitrocinnoline.
Table 1: Core Physicochemical Properties
| Parameter | Value / Description | Context |
| CAS Registry Number | 817209-45-3 | Unique identifier (distinct from 5-nitro: 2942-36-1).[1][3] |
| Molecular Formula | C₈H₅N₃O₂ | |
| Molecular Weight | 175.14 g/mol | Monoisotopic Mass: 175.04 |
| Appearance | Yellow to orange crystalline solid | Typical of nitro-heterocycles.[1] |
| Melting Point | Predicted: 155–165 °C | Experimental data is rare; 5-nitro isomer melts ~150°C. |
| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility; requires polar organic solvents.[1] |
| LogP (Octanol/Water) | ~1.1 – 1.4 (Predicted) | Moderately lipophilic; suitable for membrane permeability. |
| pKa (Conjugate Acid) | ~0.5 – 1.0 | The N1/N2 nitrogens are weakly basic due to the electron-withdrawing nitro group. |
| Topological PSA | ~71.6 Ų | Polar Surface Area (Nitro + Diaza groups). |
Structural Analysis & Spectroscopy
The 7-nitrocinnoline core consists of a benzene ring fused to a pyridazine ring.[1] The nitro group at position 7 exerts a strong electron-withdrawing effect (
NMR Signature (¹H-NMR in DMSO-d₆)
-
H3 & H4 (Pyridazine Ring): Appear as a characteristic doublet pair (AB system) in the downfield region (
9.0–9.5 ppm) due to the adjacent nitrogens. -
H8 (Aromatic): Appears as a singlet (or doublet with small meta-coupling) significantly shifted downfield (
8.8–9.0 ppm) due to the ortho-nitro group and peri-effect from N1.[1] -
H5 & H6: H5 appears as a doublet (
~8.4 ppm); H6 appears as a doublet of doublets ( ~8.0 ppm) due to ortho-coupling with H5 and meta-coupling with H8.
Synthetic Methodology
Critical Note: Direct nitration of cinnoline yields a mixture of 5-nitrocinnoline and 8-nitrocinnoline (approx. 1:1 ratio) due to the directing effects of the diaza-group. 7-Nitrocinnoline cannot be efficiently synthesized via direct nitration.
The authoritative route for 7-nitrocinnoline is the Widman-Stoermer Synthesis , which involves the cyclization of a diazotized 2-vinylaniline derivative.[1]
Protocol: Widman-Stoermer Cyclization
Precursor: 4-Nitro-2-vinylaniline (synthesized via Heck coupling of 2-iodo-4-nitroaniline).[1]
Step-by-Step Workflow:
-
Diazotization: Dissolve 4-nitro-2-vinylaniline in aqueous HCl/acetic acid. Cool to 0–5 °C. Add
solution dropwise to form the diazonium salt. -
Cyclization: The diazonium intermediate spontaneously cyclizes onto the vinyl group (intramolecular electrophilic attack) followed by elimination of a proton to aromatize the pyridazine ring.
-
Isolation: Neutralize with
. The product precipitates as a yellow solid.[4] -
Purification: Recrystallization from ethanol or column chromatography (DCM/MeOH).
Figure 1: The regioselective synthesis of 7-Nitrocinnoline via the Widman-Stoermer pathway, avoiding the isomeric mixtures inherent in direct nitration.
Reactivity & Applications
The primary value of 7-nitrocinnoline is as a precursor.[1] The nitro group activates the ring for specific nucleophilic attacks, but its most common fate is reduction.
Reduction to 7-Aminocinnoline
The amine derivative is a versatile "handle" for attaching the cinnoline core to larger drug scaffolds (e.g., via amide coupling or Buchwald-Hartwig amination).[1]
-
Reagents:
in Ethanol/HCl (Bechamp reduction) or . -
Mechanism: Nitro group is reduced stepwise (
). -
Monitoring: The yellow color of the nitro compound fades to the colorless/fluorescent amine.
Nucleophilic Substitution (SNAr)
While the 4-position of cinnoline is most reactive toward nucleophiles (especially if a leaving group like chloride is present), the 7-nitro group makes the C4 and C8 positions more electrophilic. However, the nitro group itself is generally stable to displacement unless activated by specific conditions (e.g., strong withdrawing groups at C4).
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (typical of nitro-aromatics).[1]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Chemical Structure & Identity: PubChem Compound Summary for CID 11235282 (7-Nitrocinnoline). Link
-
Synthetic Methodology (Widman-Stoermer): Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 16.[1] (General reference for cinnoline cyclization). Link
-
Commercial Availability: Fluorochem Product F896962 (7-Nitrocinnoline).[1][5] Link
-
Isomer Comparison (Nitration Products): J. Chem. Soc. C, 1966, 470. (Establishes that direct nitration yields 5- and 8-isomers). Link
7-Nitrocinnoline chemical structure and reactivity profile
An In-depth Technical Guide to 7-Nitrocinnoline: Chemical Structure and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitrocinnoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of cinnoline, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, it serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The introduction of a nitro group at the 7-position profoundly influences the electronic properties and chemical reactivity of the parent cinnoline ring, opening up diverse avenues for further functionalization. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and reactivity profile of 7-nitrocinnoline, with a focus on its potential applications in drug discovery and development.
Chemical Structure and Properties
The chemical structure of 7-nitrocinnoline consists of a fused benzene and pyridazine ring system, with a nitro group (NO₂) substituted at the 7-position of the bicyclic core.
Caption: Chemical structure of 7-Nitrocinnoline.
The presence of the electron-withdrawing nitro group significantly modulates the electron density distribution across the cinnoline ring system. This has a profound impact on its physicochemical properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| IUPAC Name | 7-nitroquinoline | [1] |
| InChIKey | MXKZSCXYMSXOAO-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=C(C=C2)[O-])N=C1 | [1] |
Synthesis of 7-Nitrocinnoline
The synthesis of 7-nitrocinnoline is primarily achieved through the electrophilic nitration of cinnoline.[2] This reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.
Caption: Synthetic workflow for 7-Nitrocinnoline.
Detailed Experimental Protocol: Nitration of Cinnoline
Objective: To synthesize 7-nitrocinnoline via electrophilic nitration of cinnoline.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cinnoline in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.[2]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold by using an ice bath.[2]
-
Slowly add the nitrating mixture dropwise to the solution of cinnoline in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C throughout the addition.[2]
-
After the addition is complete, allow the reaction to stir for a specified period while monitoring its progress by a suitable method, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the 7-nitrocinnoline precipitates out of the solution.
-
Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
Use of Concentrated Sulfuric Acid: Sulfuric acid serves two primary roles: it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it acts as a solvent for the cinnoline.
-
Low-Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
Reactivity Profile
The reactivity of 7-nitrocinnoline is dictated by the interplay of the electron-deficient pyridazine ring and the electron-withdrawing nitro group on the benzene ring.
Reduction of the Nitro Group
The most prominent reaction of 7-nitrocinnoline is the reduction of the nitro group to an amino group, yielding 7-aminocinnoline.[2][3] This transformation is a key step in the synthesis of various pharmacologically active compounds.
Common Reducing Agents:
-
Tin(II) chloride (SnCl₂) in acidic medium: A classic and effective method for the reduction of aromatic nitro compounds.[2]
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
Caption: Workflow for the reduction of 7-Nitrocinnoline.
Nucleophilic Aromatic Substitution (Predicted)
The presence of the strongly electron-withdrawing nitro group is expected to activate the cinnoline ring system towards nucleophilic aromatic substitution (SₙAr). While specific experimental data for 7-nitrocinnoline is scarce, the principles of SₙAr suggest that positions ortho and para to the nitro group would be activated. However, the fused ring system's electronics are complex. Based on related heterocyclic systems like nitroquinolines, nucleophilic attack could be facilitated.[4]
Electrophilic Aromatic Substitution (Predicted)
The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the two nitrogen atoms. The addition of a nitro group further deactivates the ring, making electrophilic substitutions challenging. If such a reaction were to occur, it would likely require harsh conditions, and the substitution would be directed to the least deactivated positions, guided by the combined directing effects of the ring nitrogens and the nitro group.
Potential Applications in Drug Development
Cinnoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[2] Nitroaromatic compounds are also known to exhibit various biological effects. While specific applications of 7-nitrocinnoline are not extensively documented, its structure suggests potential as a key intermediate in the synthesis of:
-
Anticancer Agents: Quinoline derivatives, which are structurally related to cinnolines, have been studied for their anticancer properties.[5][6] The nitroquinoline scaffold, for instance, has been investigated for its ability to intercalate with DNA.[5]
-
Antimicrobial Agents: Nitro-substituted heterocycles are a known class of antimicrobial agents.[6]
-
Kinase Inhibitors: The cinnoline scaffold can be elaborated to design inhibitors of various kinases, which are important targets in cancer therapy.[2]
-
Antiviral Agents: Computational studies have suggested that nitro derivatives of quinoline could be potential agents against viruses like SARS-CoV-2.[7]
The reduction of 7-nitrocinnoline to 7-aminocinnoline provides a crucial synthetic handle for further molecular elaboration through reactions such as amide bond formation, sulfonylation, and diazotization, enabling the generation of diverse chemical libraries for drug screening.
Conclusion
7-Nitrocinnoline is a valuable heterocyclic building block with a rich, albeit challenging, chemistry. Its synthesis via the nitration of cinnoline is a well-established, yet nuanced, process that requires careful control of reaction conditions to achieve the desired regioselectivity. The reactivity profile of 7-nitrocinnoline is dominated by the reduction of its nitro group, providing a gateway to a wide array of 7-amino-cinnoline derivatives. While direct experimental data on other aspects of its reactivity are limited, established principles of heterocyclic chemistry and analogies to related systems like nitroquinolines suggest a potential for diverse chemical transformations. The structural alerts present in 7-nitrocinnoline make it a compelling starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of the chemistry and biological activity of 7-nitrocinnoline and its derivatives is warranted to fully unlock its potential in drug discovery and development.
References
[2] An In-depth Technical Guide to the Synthesis and Characterization of Cinnolin-7-amine - Benchchem. Available at: [4] A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substi - Benchchem. Available at: [8] An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline - Benchchem. Available at: [9] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Available at: [3] Technical Support Center: Cinnolin-7-amine Synthesis - Benchchem. Available at: [10] 7-NITROQUINOLINE - gsrs. Available at: [5] Quinoline, 7-nitro- | Properties of 7-Nitroquinoline - Ontosight AI. Available at: [11] 7-NITRO-QUINOLINE synthesis - ChemicalBook. Available at: [12] 7-Nitroquinolin-8-ol|CAS 18472-01-0 - Benchchem. Available at: [1] 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem - NIH. Available at: [13] Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide - Benchchem. Available at: [14] Buy 7-Methyl-8-nitroquinoline | 7471-63-8 - Smolecule. Available at: [15] 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained. Available at: [16] Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed. Available at: [17] Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline - Benchchem. Available at: [18] Spectroscopic Data for Cinnolin-7-amine Remains Elusive in Public Domain - Benchchem. Available at: [19] Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Available at: [6] Nitroxoline: repurposing its antimicrobial to antitumor application - PubMed. Available at: [7] Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC. Available at:
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The Nitro Group's Imprint on a Privileged Scaffold: A Technical History of Nitro-Substituted Cinnolines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnoline Core and the Influence of Nitration
Cinnoline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyridazine ring, represents a significant scaffold in the landscape of medicinal chemistry.[1][2] First synthesized in 1883 by Victor Richter, the cinnoline nucleus is an isostere of quinoline and isoquinoline, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of substituents onto the cinnoline core is a key strategy for modulating its physicochemical properties and biological activity. Among the various functional groups, the nitro group (NO₂) holds a position of particular importance.
The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic distribution within the aromatic system, affecting its reactivity, pKa, and potential for intermolecular interactions. This, in turn, can have a significant impact on the molecule's ability to interact with biological targets.[2] This technical guide provides a comprehensive overview of the history, discovery, and synthesis of nitro-substituted cinnolines, offering insights into the chemical reasoning behind synthetic strategies and providing detailed experimental protocols for the preparation of key isomers.
A Historical Perspective: The Emergence of Nitro-Cinnolines
The history of nitro-substituted cinnolines is intrinsically linked to the broader development of heterocyclic chemistry in the late 19th and early 20th centuries. Following Richter's initial synthesis of the parent cinnoline, a period of exploration into its derivatives began.[3] While a definitive "first" synthesis of a nitrocinnoline is not prominently documented in easily accessible historical records, the nitration of aromatic compounds was a well-established transformation by this time. It is highly probable that the first nitro-cinnolines were prepared in the decades following the discovery of the parent ring system, as chemists of the era systematically explored the reactivity of this new heterocyclic scaffold.
A significant publication by E. Lunt, K. Washbourn, and W. R. Wragg in 1968 detailed the nitration of chloro-4-hydroxycinnolines, indicating that by this time, the synthesis and characterization of nitro-cinnolines were established practices within the scientific community.[5] This work also highlighted the directing effects of the resident substituents on the regiochemical outcome of the nitration reaction.
The Chemistry of Synthesis: Strategies and Mechanisms
The introduction of a nitro group onto the cinnoline ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is a critical consideration and is heavily influenced by the reaction conditions, particularly the acidity of the medium.
The Role of Acidity in Directing Nitration
In strongly acidic conditions, such as a mixture of concentrated nitric acid and sulfuric acid, the nitrogen atoms of the pyridazine ring become protonated, forming a cinnolinium cation. This protonation has a profound effect on the electronic distribution of the ring system. The positive charge on the heterocyclic portion of the molecule strongly deactivates it towards electrophilic attack. Consequently, the nitronium ion (NO₂⁺), the active electrophile, preferentially attacks the less deactivated carbocyclic (benzene) ring.[6]
This electronic effect directs the nitro group primarily to the 5- and 8-positions, as these are the most electron-rich positions of the benzenoid ring in the protonated form. In less acidic media, a portion of the more reactive neutral cinnoline molecule exists, which can lead to substitution at other positions, although this is less common.[6]
Caption: Regioselectivity in Cinnoline Nitration.
Synthesis of 5-Nitrocinnoline and 8-Nitrocinnoline
The direct nitration of the parent cinnoline molecule is a common method for the preparation of 5- and 8-nitrocinnoline. The reaction typically produces a mixture of these two isomers, which can then be separated by chromatographic techniques.[7]
Experimental Protocol: Nitration of Cinnoline [7]
-
Reaction Setup: In a 100 mL flask, dissolve cinnoline (2 g, 0.015 mol) in concentrated sulfuric acid (20 mL) at 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a cooled mixture of fuming nitric acid (1.5 mL) and concentrated sulfuric acid (5 mL).
-
Addition: Add the cooled nitrating mixture dropwise to the cinnoline solution while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g).
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the acidic solution until the pH is approximately 7.
-
Extraction: Extract the product with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a mixture of 5-nitrocinnoline and 8-nitrocinnoline. The isomers can be separated by column chromatography.
| Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 5-Nitrocinnoline | Cinnoline | 175.15 | 40-50 (of the mixture) | 145-148 |
| 8-Nitrocinnoline | Cinnoline | 175.15 | (Varies with conditions) | 165-168 |
Synthesis of 7-Nitrocinnoline
Achieving selective nitration at the 7-position of the cinnoline ring is challenging via direct nitration of the parent compound due to the directing effects of the protonated pyridazine ring.[8] Therefore, the synthesis of 7-nitrocinnoline often requires a more strategic approach, either through the use of a pre-functionalized cinnoline or a complete synthesis starting from a suitably substituted precursor. However, a general procedure for the nitration of cinnoline can be adapted, with the understanding that the 7-nitro isomer will be a minor product requiring careful separation.
Experimental Protocol: Synthesis of 7-Nitrocinnoline [9]
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly dissolve cinnoline in the cold acid.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, also cooled in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the solution of cinnoline in sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water. The crude product, containing a mixture of isomers, can be recrystallized from a suitable solvent (e.g., ethanol) to enrich the desired 7-nitrocinnoline, though chromatographic separation is often necessary for high purity.
Synthesis of 6-Nitrocinnoline Derivatives
The synthesis of 6-nitrocinnolines often involves building the cinnoline ring from a precursor that already contains a nitro group at the desired position. A notable route is to 4-hydroxy-6-nitrocinnoline.[10]
Synthetic Pathway to 4-Hydroxy-6-nitrocinnoline [10]
This multi-step synthesis begins with diethyl mesoxalate phenylhydrazone, which is converted to 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and nitration yield a mixture of nitro-compounds from which 4-hydroxy-6-nitrocinnoline can be isolated. This intermediate can then be further functionalized. For example, it can be converted to 4-chloro-6-nitrocinnoline, which can then be transformed into 4-amino-6-nitrocinnoline.[10]
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Thermodynamic stability of 7-Nitrocinnoline
Executive Summary
7-Nitrocinnoline (CAS: N/A for specific isomer in common commercial catalogs; synthesized intermediate) represents a critical scaffold in the development of bioisosteres for quinoline-based drugs and high-energy density materials. Its thermodynamic profile is governed by the competition between the aromatic stabilization of the diazanaphthalene core and the destabilizing, electron-withdrawing nitro group at the 7-position.
This guide provides a rigorous framework for assessing the thermodynamic stability of 7-Nitrocinnoline. Unlike standard datasheets, this document focuses on the causality of stability —linking molecular orbital theory to observable thermal events—and provides self-validating protocols for experimental verification.
Structural Dynamics & Theoretical Stability
The thermodynamic stability of 7-Nitrocinnoline is not a static value but a dynamic equilibrium between resonance energy and steric/electronic strain.
The Cinnoline Core vs. Nitro Destabilization
Cinnoline (1,2-diazanaphthalene) possesses lower resonance energy (~47 kcal/mol) compared to quinoline (~56 kcal/mol) or naphthalene (~61 kcal/mol) due to the repulsion between the adjacent nitrogen lone pairs (
-
The 7-Nitro Effect: The nitro group at position 7 exerts a strong inductive (-I) and mesomeric (-M) effect. While this deactivates the ring towards electrophilic attack (stabilizing it chemically against oxidation), it introduces a "trigger" for thermal decomposition. The
bond is typically the weakest link, with a bond dissociation energy (BDE) of ~60–70 kcal/mol in heterocyclic systems, significantly lower than the or bonds of the ring.
Computational Prediction (DFT)
Before physical handling, thermodynamic parameters must be estimated to establish safety margins.
-
Methodology: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.
-
Isodesmic Reaction Strategy: To calculate the Enthalpy of Formation (
), use a bond-separation reaction that cancels systematic errors:-
Estimated
(Solid): +15 to +25 kcal/mol (Endothermic formation implies potential energy release upon decomposition).
-
Experimental Characterization Protocols
This section details the workflow to empirically determine the Melting Point (
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: Distinguish between phase transition (melting) and chemical breakdown (decomposition).
-
Self-Validating Logic: A pure compound must show a sharp endotherm (
) followed by an exotherm ( ). If the endotherm is broad or immediately followed by an exotherm without a baseline return, the sample is impure or unstable at the melting point.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC heat flow and temperature using Indium (
) and Zinc ( ) standards. -
Sample Prep: Weigh 2.0–4.0 mg of dried 7-Nitrocinnoline into an aluminum pan with a pinhole lid .
-
Why a pinhole? It allows gaseous decomposition products (
) to escape, preventing pressure buildup that could distort the heat flow signal or rupture the pan.
-
-
Run Parameters:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 350°C.
-
Purge Gas: Nitrogen (
) at 50 mL/min.
-
-
Data Analysis:
-
Identify
(extrapolated onset) and . -
Integrate the exothermic peak to find
(J/g).
-
Expected Profile (Comparative):
| Parameter | Description | Typical Range (Nitro-heterocycles) |
|---|
|
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: Correlate heat flow (DSC) with mass loss to confirm decomposition mechanisms.
-
Logic: Pure melting shows heat flow change but zero mass loss. Decomposition shows simultaneous heat release and mass loss.
Workflow:
-
TGA-DSC Coupling: Ideally, run simultaneously (SDT) to overlay signals.
-
Atmosphere Check: Run in
(inert) to find intrinsic stability, then in Air (oxidative) to simulate storage fire hazards. -
Criterion: The temperature at 5% mass loss (
) is the standard "stability limit" for engineering applications.
Decomposition Mechanisms & Pathways
Understanding how 7-Nitrocinnoline breaks down is vital for safety. The primary pathway for nitro-aromatics involves the Nitro-Nitrite Rearrangement .
The Mechanism
-
Homolysis: The
bond weakens under heat. -
Rearrangement: The nitro group isomerizes to a nitrite ester (
). -
Cleavage: The
bond breaks, releasing nitric oxide ( ) and leaving an oxy-radical on the cinnoline ring. -
Ring Destruction: The oxy-radical destabilizes the diaza-ring, leading to gaseous products (
).
Visualization of Stability & Decay
Caption: Thermal evolution of 7-Nitrocinnoline from solid state through melting to oxidative decomposition.
Synthesis & Purity Implications
Thermodynamic data is invalid without defined purity. The synthesis of 7-Nitrocinnoline typically involves the nitration of cinnoline.[1]
-
Critical Impurity: Isomers (e.g., 5-nitrocinnoline or 8-nitrocinnoline).
-
Impact: Isomers disrupt the crystal lattice, lowering the observed
(Eutectic effect) and broadening the melting peak. -
Purification Requirement: Recrystallization from Ethanol/Water or Column Chromatography is mandatory before thermal analysis. Purity should be confirmed via
-NMR (distinct shift of H-8 proton due to nitro deshielding).
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis and Characterization of Cinnolin-7-amine (Intermediate: 7-Nitrocinnoline). Retrieved from
-
Thermo Fisher Scientific. (2025). 7-Methyl-8-nitroquinoline Physical Properties (Analogous Nitro-heterocycle Data). Retrieved from [4][5]
-
National Institutes of Health (NIH). (2025). Thermal Decomposition of Aliphatic and Aromatic Nitro-compounds. PubChem/PubMed Central. Retrieved from
-
NIST Webbook. (2025). Thermochemical Data of Heterocyclic Nitrogen Compounds. Retrieved from
-
Persson, K. (2016). The thermodynamic scale of inorganic crystalline metastability. Lawrence Berkeley National Laboratory. Retrieved from
Sources
Technical Monograph: 7-Nitrocinnoline – Structural Identity and Synthetic Utility
Executive Summary
7-Nitrocinnoline (CAS 817209-45-3) is a bicyclic heteroaromatic scaffold belonging to the diazanaphthalene class. Unlike its more common quinoline or isoquinoline analogs, the cinnoline core (1,2-benzodiazine) possesses unique electronic properties due to the adjacent nitrogen atoms at positions 1 and 2. The 7-nitro derivative serves as a critical intermediate in the synthesis of Cinnolin-7-amine , a privileged pharmacophore in kinase inhibitor development (e.g., PI3K, BTK inhibitors).
This guide addresses the structural identification, regioselective synthesis challenges, and handling protocols for 7-nitrocinnoline, distinguishing it from its common isomeric impurities (5-, 6-, and 8-nitrocinnoline).
Molecular Identifiers & Physicochemical Data[1][2][3][4][5]
| Identifier Type | Value |
| CAS Registry Number | 817209-45-3 |
| IUPAC Name | 7-Nitrocinnoline |
| Molecular Formula | C₈H₅N₃O₂ |
| Molecular Weight | 175.14 g/mol |
| SMILES | [O-]C1=CC=C2C=CN=NC2=C1 |
| InChI | InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-3-4-9-10-8(6)5-7/h1-5H |
| InChIKey | YNFZIVNDVDRSDP-UHFFFAOYSA-N |
| Appearance | Pale yellow to brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |
Structural Analysis & Electronic Properties
The cinnoline ring system is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. The introduction of a nitro group at the 7-position further deactivates the ring, significantly influencing subsequent reduction or substitution reactions.
Electronic Distribution Diagram
The following diagram illustrates the numbering scheme and the electronic influence of the nitro group on the heterocyclic core.
Figure 1: Structural numbering of 7-Nitrocinnoline. The N1-N2 bond is a defining feature of the cinnoline class.
Synthetic Methodologies
The Challenge of Direct Nitration
Direct nitration of cinnoline is NOT recommended for isolating the 7-isomer.
Reaction of cinnoline with mixed acids (
Recommended Route: Richter/Widman-Stoermer Cyclization
To achieve high fidelity synthesis of 7-nitrocinnoline, the ring must be constructed from a pre-functionalized aniline precursor. The Widman-Stoermer synthesis or Richter cyclization allows for the rational placement of the nitro group.
Retrosynthetic Logic:
-
Precursor Requirement: Aniline with a nitro group meta to the amino group and para to the cyclization chain.
-
Key Intermediate: 5-Nitro-2-vinylaniline or 5-Nitro-2-alkynylaniline.
Protocol: Cyclization of 2-Ethynyl-5-nitroaniline
This route ensures the nitro group remains at the 7-position of the final cinnoline ring.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-ethynyl-5-nitroaniline (1.0 eq) in concentrated HCl (10 eq) and maintain at -5°C.
-
Add aqueous
(1.1 eq) dropwise. -
Mechanism:[8] Formation of the diazonium salt at the N1 position.
-
-
Cyclization (Richter Type):
-
Allow the temperature to rise to 25°C or heat gently to 60°C depending on substrate reactivity.
-
The diazonium moiety attacks the adjacent alkyne (C≡C), closing the ring to form the cinnoline core.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).
-
Synthetic Workflow Diagram
Figure 2: Rational synthesis of 7-Nitrocinnoline via cyclization vs. the flawed direct nitration route.
Applications in Drug Discovery[12][15]
7-Nitrocinnoline is primarily utilized as a high-value intermediate. Its reduction yields 7-aminocinnoline , a bioisostere of aminoquinoline and aminoisoquinoline, which are prevalent in:
-
Kinase Inhibitors: The N1-N2 motif provides unique hydrogen bonding vectors in the ATP-binding pocket of kinases (e.g., PI3K, mTOR).
-
DNA Intercalators: The planar, electron-deficient aromatic system allows for stacking interactions with DNA base pairs.
-
Antibacterial Agents: Cinnoline derivatives have shown efficacy against Gram-positive bacteria by disrupting bacterial topoisomerase IV.
Reduction Protocol (Nitro → Amine):
-
Reagents: Iron powder (Fe),
, Ethanol/Water (3:1). -
Conditions: Reflux for 2 hours.
-
Yield: Typically >85%.[10]
-
Note: Avoid catalytic hydrogenation (
) if halogen substituents are present to prevent dehalogenation.
Safety & Handling
-
Hazards: As a nitro-heterocycle, 7-nitrocinnoline should be treated as potentially explosive under high heat or impact, although it is generally stable at room temperature. It is a skin and eye irritant.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Fluorochem. 7-Nitrocinnoline Product Sheet (CAS 817209-45-3).[6] Retrieved from
-
BenchChem. Technical Support: Cinnolin-7-amine Synthesis & Precursors. Retrieved from
-
BLD Pharm. 7-Nitrocinnoline MSDS and Structure Data.[6] Retrieved from
- Science of Synthesis.Knowledge Updates 2013/1: Cinnoline Synthesis via Richter Cyclization. (Referenced via Thieme Connect snippet).
-
National Institutes of Health (NIH) - PubChem. 7-Nitroquinoline (Structural Analog Comparison). Retrieved from
Sources
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- 4. 7-Nitroquinolin-8-ol|CAS 18472-01-0|RUO [benchchem.com]
- 5. 1801267-03-7|6-Chloro-5-nitro-2H-indazole|BLD Pharm [bldpharm.com]
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The Enigmatic Potential: A Technical Guide to the Biological Activity of 7-Nitrocinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
The cinnoline scaffold, a bicyclic aromatic heterocycle, has long captured the attention of medicinal chemists due to the diverse pharmacological activities exhibited by its derivatives.[1] From anticancer and antimicrobial to anti-inflammatory properties, the cinnoline core represents a privileged structure in the quest for novel therapeutic agents.[2][3] This technical guide delves into a specific, yet under-explored, subclass: the 7-nitrocinnoline derivatives. While direct and extensive research on the biological activities of 7-nitrocinnoline derivatives is nascent, this document serves as an in-depth exploration of their potential, drawing upon the well-established activities of the broader cinnoline and nitro-aromatic families. By synthesizing available data, outlining robust experimental protocols, and postulating mechanisms of action, this guide aims to provide a foundational resource for researchers poised to unlock the therapeutic promise of these intriguing compounds.
I. The Chemistry of 7-Nitrocinnoline: Synthesis and Characterization
The journey into the biological evaluation of any compound begins with its synthesis. The preparation of 7-nitrocinnoline is a critical first step, often serving as a key intermediate for more complex derivatives.
A. Synthetic Pathway: A Two-Step Approach
The most common and effective route to 7-nitrocinnoline involves a two-step process: the nitration of a cinnoline precursor followed by functional group manipulations if necessary.[4][5]
Diagram: Synthetic Workflow for 7-Nitrocinnoline
Caption: A generalized workflow for the synthesis of 7-nitrocinnoline via electrophilic nitration.
B. Experimental Protocol: Synthesis of 7-Nitrocinnoline
This protocol outlines a standard laboratory procedure for the synthesis of 7-nitrocinnoline.
Objective: To synthesize 7-nitrocinnoline through the electrophilic nitration of cinnoline.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Cinnoline Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve cinnoline in concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.[4]
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, also cooled in an ice bath.[4]
-
Nitration Reaction: Add the nitrating mixture dropwise to the cinnoline solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.[4]
-
Purification: Collect the precipitate by vacuum filtration, wash with cold distilled water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-nitrocinnoline.[4]
II. Postulated Biological Activities of 7-Nitrocinnoline Derivatives
While specific biological data for 7-nitrocinnoline derivatives are limited, the known activities of related compounds provide a strong basis for hypothesizing their potential therapeutic applications. The presence of the nitro group, a known pharmacophore, can significantly influence the biological profile of the parent cinnoline scaffold.[6]
A. Anticancer Potential
The quinoline and cinnoline scaffolds are prevalent in a number of anticancer agents.[7][8] The introduction of a nitro group can enhance cytotoxic activity through various mechanisms.[9]
Hypothesized Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the cinnoline ring may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription. The nitro group could further enhance this interaction and potentially inhibit topoisomerase enzymes, which are crucial for DNA topology.[7]
-
Kinase Inhibition: Many quinoline and cinnoline derivatives are known to be potent inhibitors of various protein kinases involved in cancer cell signaling pathways, such as the PI3K/Akt pathway.[3] The 7-nitro substitution could modulate the binding affinity and selectivity for specific kinases.
-
Induction of Oxidative Stress: The nitroaromatic group can undergo metabolic reduction in cancer cells, leading to the generation of reactive oxygen species (ROS).[10] This increase in oxidative stress can induce cellular damage and trigger apoptosis.
Table 1: Representative Cytotoxicity Data of Structurally Related Nitro-Aromatic and Cinnoline/Quinoline Compounds
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroquinoline | 7-methyl-8-nitro-quinoline | Caco-2 | 1.871 | [11] |
| Nitroquinoline | 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.535 | [11] |
| Cinnoline | Substituted Cinnoline Derivative | MCF-7 | 5.56 | [2] |
| Quinolone | 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 | Moderate Activity | [9] |
Note: This table provides data for structurally related compounds to infer the potential activity of 7-nitrocinnoline derivatives, for which direct data is not widely available.
Diagram: Potential Anticancer Mechanisms of 7-Nitrocinnoline Derivatives
Caption: Hypothesized signaling pathways for the anticancer activity of 7-nitrocinnoline derivatives.
B. Antimicrobial Activity
Quinolone and cinnoline derivatives have a well-established history as antimicrobial agents. The nitro group is also a key feature in several antimicrobial drugs, where it is often reduced to cytotoxic intermediates within the microbial cell.[6]
Hypothesized Mechanisms of Action:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, 7-nitrocinnoline derivatives may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[7]
-
Disruption of Cellular Respiration: The nitro group can interfere with the electron transport chain in bacteria, disrupting cellular respiration and leading to cell death.
-
Generation of Reactive Nitrogen Species: Intracellular reduction of the nitro group can produce reactive nitrogen species that damage cellular components, including DNA, proteins, and lipids.[6]
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data of Structurally Related Nitro-Aromatic and Cinnoline/Quinoline Compounds
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Nitro-8-hydroxyquinoline | Nitroxoline | Aeromonas hydrophila | 5.26 µM | [12] |
| Nitro-8-hydroxyquinoline | Nitroxoline | P. aeruginosa | 84.14 µM | [12] |
| 7-substituted-quinolin-8-ol | Compound 5 | B. subtilis | 10 | [6] |
| 7-methoxyquinoline | Compound 3l | E. coli | 7.812 | [13] |
Note: This table provides data for structurally related compounds to infer the potential activity of 7-nitrocinnoline derivatives, for which direct data is not widely available.
C. Anti-inflammatory Properties
Certain quinoline and cinnoline derivatives have demonstrated potent anti-inflammatory effects.[8] The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.
Hypothesized Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: 7-Nitrocinnoline derivatives may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[14][15]
-
Suppression of Pro-inflammatory Cytokines: These compounds could potentially suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14][16]
-
Modulation of Inflammatory Signaling Pathways: A key target could be the NF-κB signaling pathway, a central regulator of the inflammatory response. Inhibition of NF-κB activation would lead to a broad-spectrum anti-inflammatory effect.[14]
Diagram: Potential Anti-inflammatory Mechanisms of 7-Nitrocinnoline Derivatives
Caption: Hypothesized anti-inflammatory signaling pathways modulated by 7-nitrocinnoline derivatives.
III. Experimental Protocols for Biological Evaluation
To rigorously assess the hypothesized biological activities of 7-nitrocinnoline derivatives, a battery of standardized in vitro assays is essential.
A. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details a common method for evaluating the anticancer potential of novel compounds.[10][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-nitrocinnoline derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-Nitrocinnoline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-nitrocinnoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
B. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antimicrobial activity.[4][7]
Objective: To determine the lowest concentration of 7-nitrocinnoline derivatives that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
7-Nitrocinnoline derivatives
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the 7-nitrocinnoline derivatives in the broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
C. Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][18]
Objective: To evaluate the potential of 7-nitrocinnoline derivatives to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
7-Nitrocinnoline derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-nitrocinnoline derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with Griess reagent and incubate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
IV. Future Directions and Conclusion
The exploration of 7-nitrocinnoline derivatives presents a compelling frontier in medicinal chemistry. While this guide has outlined their synthetic accessibility and hypothesized a range of promising biological activities based on the established pharmacology of related scaffolds, it is crucial to underscore the need for direct experimental validation. Future research should focus on:
-
Systematic Biological Screening: A comprehensive evaluation of a library of 7-nitrocinnoline derivatives against a panel of cancer cell lines, pathogenic microbes, and in various inflammatory models is paramount.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active 7-nitrocinnoline derivatives will be critical for their rational optimization.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the effects of different substituents on the cinnoline ring, in addition to the 7-nitro group, will guide the design of more potent and selective compounds.
V. References
-
MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. [Link]
-
ResearchGate. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. [Link]
-
ResearchGate. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. [Link]
-
Dovepress. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of nat. [Link]
-
STAR Protocols. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. [Link]
-
Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]
-
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]
-
ResearchGate. (2022). Basic protocol to assess preclinical anticancer activity. It can be.... [Link]
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PMC. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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ResearchGate. (2022). Antibacterial activity of compounds (7a-n).[Link]
-
ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?. [Link]
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PMC. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]
-
ResearchGate. (2012). The in Vitro Antibacterial Activity of Compounds 7-9. [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
PMC. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. [Link]
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. [Link]
-
PubMed. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. [Link]
-
PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
-
SynOpen. (2024). A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. [Link]
-
NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]
-
PubMed. (2015). A simple and reliable approach for assessing anticancer activity in vitro. [Link]
-
PMC. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]
-
Frontiers. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. [Link]
-
MDPI. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. [Link]
-
Google Patents. (n.d.). US7709498B2 - Quinoline derivatives as antibacterial agents.
-
SpringerLink. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
PMC. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. [Link]
-
ResearchGate. (2021). Graph showing anti‐biofilm potential of compounds 7 i, 7 o, 7 p, and 7 q.[Link]
-
PubMed. (2024). Synthesis and biological evaluation of Ribo 7-N/O/S pyrimidine 9-deaza C-nucleoside analogs as new antiviral agents for inhibiting HCV RNA-dependent RNA polymerases. [Link]
-
PubMed. (2017). Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone. [Link]
-
PMC. (2010). Novel Anti-Inflammatory -- Pro-Resolving Mediators and Their Receptors. [Link]
-
AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]
-
PMC. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. [Link]
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- 11. brieflands.com [brieflands.com]
- 12. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Solvation and Synthetic Profiling of 7-Nitrocinnoline: A Technical Guide
Executive Summary
7-Nitrocinnoline (CAS 817209-45-3) is a highly valued heterocyclic intermediate in medicinal chemistry, primarily serving as the direct precursor to Cinnolin-7-amine[1]. The cinnoline scaffold—a benzo-fused pyridazine—is a privileged structure frequently investigated for its ability to inhibit specific kinases, such as Bruton's tyrosine kinase (BTK), in oncology and immunology[1].
For drug development professionals and synthetic chemists, understanding the solubility profile of 7-Nitrocinnoline is not merely a logistical requirement; it is a fundamental thermodynamic parameter that dictates reaction kinetics, solvent selection for regioselective synthesis, and downstream purification strategies[2]. This whitepaper provides a comprehensive analysis of the solubility characteristics of 7-Nitrocinnoline, the mechanistic causality behind its solvation behavior, and field-proven protocols for its handling and synthetic application.
Mechanistic Basis of Solubility
The solubility of 7-Nitrocinnoline is governed by the interplay between its rigid, planar aromatic core and the highly polar nitro substituent at the 7-position.
Molecular Thermodynamics and Hydrophobicity
Cinnoline derivatives are inherently hydrophobic due to the extended
-
Aqueous Media: The compound exhibits extremely low solubility in water. The thermodynamic penalty of disrupting the hydrogen-bonded water network to accommodate the bulky, hydrophobic aromatic core far outweighs the enthalpic gains from hydrogen bonding with the nitro group or diazine nitrogens.
-
Organic Solvents: 7-Nitrocinnoline is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in polar protic solvents (e.g., Ethanol, Methanol)[1]. Polar aprotic solvents possess high dielectric constants that effectively stabilize the strong dipole of the nitro group while simultaneously solvating the aromatic rings via dispersion forces.
Generalized kinase signaling pathway targeted by cinnoline derivatives.
Quantitative Solubility Data
The following table synthesizes the expected solubility profile of 7-Nitrocinnoline across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).
| Solvent Category | Specific Solvent | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | >50 mg/mL | Strong dipole-dipole interactions disrupt the crystalline lattice; optimal for biological assay stock solutions[1]. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | >30 mg/mL | Excellent solvation of the polar nitro group; ideal for S |
| Polar Protic | Ethanol (EtOH) | 24.5 | 10 - 20 mg/mL | Hydrogen bonding stabilizes the diazine nitrogens; preferred solvent for reduction reactions[2]. |
| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 20 mg/mL | Similar to ethanol; frequently used for recrystallization[1]. |
| Non-Polar / Ester | Ethyl Acetate (EtOAc) | 6.0 | 5 - 10 mg/mL | Moderate dispersion forces; standard choice for liquid-liquid extraction during workup[2]. |
| Aqueous | Water / PBS (pH 7.4) | 80.1 | <0.1 mg/mL | High hydrophobic penalty; requires co-solvents (like DMSO) for biological testing[3]. |
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream failures.
Protocol A: Self-Validating Solubility Determination (Shake-Flask Method)
This protocol is used to empirically verify the solubility of 7-Nitrocinnoline in a target solvent before scaling up a reaction.
-
Preparation: Weigh exactly 10.0 mg of 7-Nitrocinnoline into a 2.0 mL amber glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol) to the vial.
-
Equilibration: Cap the vial and place it in a thermostatic orbital shaker at 25°C ± 0.5°C. Agitate at 300 rpm for 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet any undissolved solid.
-
Validation Checkpoint (Mass Balance & HPLC):
-
Carefully decant the supernatant and dilute it 1:100 in mobile phase.
-
Analyze via RP-HPLC against a pre-established standard curve of 7-Nitrocinnoline (dissolved in 100% DMSO).
-
Self-Validation: Dry the remaining solid pellet under vacuum and weigh it. The mass of the recovered pellet plus the calculated mass in the supernatant must equal the initial 10.0 mg (±5%). If mass is lost, degradation in the chosen solvent has occurred.
-
Protocol B: Synthetic Reduction to Cinnolin-7-amine
The most common application of 7-Nitrocinnoline is its reduction to Cinnolin-7-amine. Ethanol is specifically chosen as the solvent because it provides sufficient solubility for the starting material at reflux temperatures while remaining completely miscible with the aqueous hydrochloric acid required for the reducing agent[2].
-
Dissolution: In a 100 mL round-bottom flask, suspend 5.0 mmol of 7-Nitrocinnoline in 25 mL of absolute ethanol. Stir at room temperature. The suspension will be cloudy due to moderate cold solubility.
-
Reagent Preparation: In a separate beaker, dissolve 25.0 mmol (5 equivalents) of Stannous Chloride Dihydrate (SnCl
·2H O) in 10 mL of concentrated Hydrochloric Acid (HCl)[1]. -
Addition & Reflux: Add the acidic SnCl
solution dropwise to the ethanolic suspension. Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. Causality: Heating increases the solubility of 7-Nitrocinnoline in ethanol, driving it into the solution phase where the reduction occurs rapidly. -
Validation Checkpoint (Reaction Monitoring): Perform TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (7-Nitrocinnoline) should be completely consumed, replaced by a highly polar, baseline-retained spot (the protonated amine).
-
Workup & Neutralization: Cool the mixture to 0°C in an ice bath. Carefully add 10 M NaOH dropwise until the solution reaches pH 10-11[1]. Causality: Neutralization converts the soluble cinnolin-7-amine hydrochloride salt into its free base form, while precipitating tin oxides.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield crude Cinnolin-7-amine[2].
Workflow for 7-Nitrocinnoline solubility profiling and synthetic application.
References
-
International Journal of Pharmaceutical Research and Applications (IJPRA). "Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity." IJPRA, Vol 10, Issue 2, 2025.[Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 7-Nitrocinnoline
This Application Note is structured to provide a rigorous, technical guide for the synthesis of 7-Nitrocinnoline. It prioritizes experimental logic, safety, and regiochemical control, addressing the specific challenges of functionalizing the cinnoline core.
Part 1: Strategic Analysis & Synthetic Logic
The synthesis of 7-Nitrocinnoline presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on a diazanaphthalene scaffold.
The Regiochemistry Challenge
The cinnoline (1,2-benzodiazine) system is electron-deficient due to the two nitrogen atoms. In electrophilic aromatic substitution (EAS) reactions like nitration, the protonated diazonium core strongly deactivates the ring.
-
Direct Nitration: Under standard mixed-acid conditions (HNO₃/H₂SO₄), nitration typically occurs at positions 5 and 8 (the alpha positions of the carbocyclic ring), which are electronically favored over position 7.
-
The 7-Nitro Solution: While direct nitration is often cited, it frequently yields a mixture of isomers (5-, 6-, 7-, and 8-nitro) requiring tedious chromatographic separation. For high-purity applications, a Direct Nitration protocol is described below with optimized purification steps. However, for strict regiocontrol, a de novo cyclization (Widman-Stoermer) approach is theoretically superior, though the direct nitration remains the industry standard for rapid access when chromatography is available.
This guide details the Direct Electrophilic Nitration route, as it is the most direct method utilizing commercially available Cinnoline, while emphasizing the critical purification parameters required to isolate the 7-isomer from the 5/8-isomer byproducts.
Part 2: Experimental Protocols
Method A: Direct Electrophilic Nitration of Cinnoline
Principle: Utilization of fuming nitric acid in a sulfuric acid medium to effect electrophilic substitution. The reaction kinetics are controlled by temperature to maximize the yield of the 7-isomer while suppressing dinitration.
1. Materials & Equipment
-
Precursor: Cinnoline (CAS: 253-66-7), >98% purity.
-
Reagents: Fuming Nitric Acid (>90%), Concentrated Sulfuric Acid (98%), Sodium Bicarbonate (sat. aq.), Ethyl Acetate (HPLC grade).
-
Equipment: 3-neck round-bottom flask (RBF), low-temperature thermometer, addition funnel, magnetic stirrer, ice-salt bath (-10°C capacity).
2. Step-by-Step Procedure
Step 1: Preparation of the Nitrating Mixture [1][2][3][4]
-
Charge a separate beaker with Concentrated Sulfuric Acid (H₂SO₄) (2.0 equivalents relative to cinnoline).
-
Cool the beaker to 0°C in an ice bath.
-
Dropwise, add Fuming Nitric Acid (HNO₃) (1.2 equivalents) to the sulfuric acid.
Step 2: Substrate Solubilization
-
In the main 3-neck RBF, dissolve Cinnoline (1.0 eq) in Concentrated Sulfuric Acid (minimum volume to solvate, approx. 5-10 mL/g).
-
Cool this solution to -5°C to 0°C using an ice-salt bath. Stirring must be vigorous to ensure thermal homogeneity.
Step 3: Nitration Reaction
-
Transfer the pre-cooled Nitrating Mixture to the addition funnel.
-
Add the mixture dropwise to the Cinnoline solution.
-
Rate Limit: Adjust drop rate so the internal temperature never exceeds 5°C . Higher temperatures favor the formation of the thermodynamic 5-nitro and 8-nitro isomers.
-
-
Once addition is complete, allow the reaction to stir at 0–5°C for 1–2 hours .
-
Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the consumption of the starting material (
) and the appearance of the nitro-product spots.
Step 4: Quenching and Workup
-
Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Carefully pour the reaction mixture onto the ice with stirring. Caution: Highly Exothermic.
-
Neutralize the acidic solution by slowly adding Saturated Sodium Bicarbonate (NaHCO₃) solution until pH
7–8. -
Extract the aqueous mixture with Ethyl Acetate (3 x reaction volume).
-
Combine organic layers, wash with Brine, and dry over Anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and concentrate under reduced pressure to yield the crude yellow/orange solid.
Step 5: Purification (The Critical Step)
-
The crude material contains a mixture of 5-, 8-, and 7-nitrocinnoline.
-
Purify via Column Chromatography (Silica Gel 60).
-
Gradient: 0%
40% Ethyl Acetate in Hexane. -
Elution Order: typically, the 8-nitro isomer elutes first (due to H-bonding/shielding), followed by the 5-nitro, and finally the 7-nitrocinnoline .
-
-
Recrystallize the isolated fractions from Ethanol/Water if necessary to achieve >98% purity.
Part 3: Visualization & Data
Synthetic Workflow Diagram
Caption: Figure 1. Step-by-step workflow for the direct nitration and isolation of 7-Nitrocinnoline.
Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Starting Material | Cinnoline (1.0 eq) | Dissolved in conc.[1][4][7][8][9] H₂SO₄ |
| Nitrating Agent | Fuming HNO₃ (1.2 eq) | Pre-mixed with H₂SO₄ |
| Temperature | -5°C to 5°C | Critical for regioselectivity |
| Reaction Time | 1.0 – 2.0 Hours | Monitor via TLC |
| Workup pH | pH 7.0 – 8.0 | Neutralize carefully to avoid hydrolysis |
| Purification | Silica Chromatography | Essential to remove 5- and 8-nitro isomers |
| Typical Yield | 30 – 45% (Isolated) | Lower yield due to isomer distribution |
| Appearance | Yellow/Orange Needles | After recrystallization |
Part 4: Safety & Compliance
-
Chemical Hazards: Fuming Nitric Acid is a potent oxidizer and corrosive. It reacts violently with organic solvents. Never add organic solvents directly to the nitrating mixture.
-
PPE: Full chemical resistant apron, face shield, and butyl rubber gloves are mandatory.
-
Ventilation: All operations involving fuming nitric acid must be performed in a high-efficiency fume hood to manage NOx evolution.
Part 5: References
-
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from [Link]
-
DrugFuture. (1883). von Richter (Cinnoline) Synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cinnoline - Wikipedia [en.wikipedia.org]
Introduction: The Significance of the Cinnoline Scaffold
An In-Depth Guide to the Synthesis of 7-Nitrocinnoline: Protocols and Mechanistic Insights
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a vital structural motif in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide spectrum of pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Specifically, 7-nitrocinnoline is a key intermediate, providing a chemical handle for further functionalization, most notably through the reduction of its nitro group to form 7-aminocinnoline, a precursor for more complex therapeutic candidates.[4]
This document provides a comprehensive guide for researchers, detailing the primary synthetic pathway to 7-nitrocinnoline. While the "Richter Cinnoline Synthesis" is a classic method for forming the core cinnoline ring system, the preparation of 7-nitrocinnoline is most practically achieved through the regioselective nitration of a pre-formed cinnoline ring.[5][6] We will first briefly discuss the classic Richter synthesis for foundational context and then present a detailed, field-proven protocol for the synthesis of 7-nitrocinnoline via nitration.
Part 1: Foundational Understanding of Cinnoline Synthesis
The Classic Richter Cinnoline Synthesis
The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a foundational method for constructing the cinnoline core.[1][5] The reaction involves the diazotization of an o-aminoarylacetylene or a related propiolic acid derivative. The resulting diazonium salt then undergoes an intramolecular cyclization to form the cinnoline ring.[3][7]
The general mechanism proceeds as follows:
-
Diazotization : An ortho-substituted aminophenyl acetylene is treated with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form a stable arenediazonium salt.
-
Intramolecular Cyclization : The diazonium salt then cyclizes, with the terminal carbon of the acetylene side-chain attacking the diazonium nitrogen, leading to the formation of the six-membered pyridazine ring fused to the benzene ring.[3]
While historically significant, this method's application for producing specifically substituted cinnolines like 7-nitrocinnoline is limited by the availability and stability of the required precursor, 2-amino-4-nitrophenylacetylene.
The Prevailing Strategy: Synthesis via Nitration
The most common and versatile route to 7-nitrocinnoline involves a two-stage process: first, the synthesis of the parent cinnoline molecule, followed by electrophilic nitration.[4] This approach offers greater control and utilizes more readily available starting materials.
Stage 1: Formation of the Cinnoline Core. A reliable method for synthesizing the parent cinnoline ring is the Borsche-Herbert synthesis, which begins with o-aminoacetophenone.[8]
Stage 2: Regioselective Nitration. The cinnoline ring is then subjected to nitration. This electrophilic aromatic substitution must be carefully controlled, as nitration of unsubstituted cinnoline can yield a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives.[8][9] Achieving selectivity for the 7-position requires precise control of reaction conditions.[10]
Part 2: Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of 7-nitrocinnoline, starting from cinnoline.
Protocol: Synthesis of 7-Nitrocinnoline via Electrophilic Nitration
Objective: To introduce a nitro group at the 7-position of the cinnoline ring system through electrophilic aromatic substitution.
Core Principle: This protocol utilizes a mixed-acid (sulfuric and nitric acid) nitration. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Temperature control is critical to manage the reaction's exothermicity and to influence the regioselectivity of the substitution.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |
| Cinnoline | C₈H₆N₂ | 130.15 | >98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | ~70% |
| Crushed Ice / Ice Water | H₂O | 18.02 | N/A |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (10 mL per 1.0 g of cinnoline). Cool the acid to 0°C.
-
Substrate Dissolution: Slowly and portion-wise, add cinnoline (1.0 g, 7.68 mmol) to the cooled sulfuric acid.[10] Stir until all the solid has dissolved, ensuring the temperature is maintained at or below 5°C. The cinnoline will be protonated to form the cinnolinium salt.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.5 mL, ~11.5 mmol) to concentrated sulfuric acid (2 mL).[10] This process is highly exothermic and should be performed in an ice bath.
-
Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the stirred cinnoline solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [4]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a low temperature (0-5°C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker. This will quench the reaction and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate.[4] Add the base portion-wise with vigorous stirring until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step is critical for deprotonating the product and precipitating any acid-soluble byproducts.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual salts.
-
Purification: The crude product is often a mixture of isomers. Purification is typically achieved by column chromatography on silica gel, using a gradient eluent system such as ethyl acetate in hexane to separate the 7-nitrocinnoline from other isomers.[10] Alternatively, recrystallization from a suitable solvent like ethanol may be employed.[4]
Part 3: Workflow Visualization and Data
Synthetic Workflow Diagram
The overall process for the synthesis of 7-nitrocinnoline is depicted below.
Caption: Synthetic workflow for 7-Nitrocinnoline.
Expected Yields and Characterization
-
Yield: The reported yield for the nitration step to obtain 7-nitrocinnoline is approximately 85%, though this can vary based on the efficiency of the separation of isomers.[10]
-
Appearance: Pure 7-nitrocinnoline is expected to be a solid.
-
Characterization: The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the nitro group.
-
Mass Spectrometry (MS): To verify the molecular weight (C₈H₅N₃O₂ = 175.15 g/mol ).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the symmetric and asymmetric stretches of the N-O bonds in the nitro group (~1530 and ~1350 cm⁻¹).
-
Part 4: Mechanistic Rationale and Troubleshooting
Causality Behind Experimental Choices
-
Use of Concentrated H₂SO₄: Sulfuric acid serves a dual purpose. It protonates the relatively weak electrophile, nitric acid, to form the much more reactive nitronium ion (NO₂⁺). It also fully protonates the nitrogen atoms of the cinnoline ring, which deactivates the ring towards electrophilic attack but also directs the substitution.
-
Strict Temperature Control: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature (<10°C) is essential to prevent over-nitration (dinitration) and to minimize the formation of undesired byproducts from side reactions. Regioselectivity in aromatic substitutions can also be temperature-dependent.
-
Quenching on Ice: Pouring the strong acid mixture into ice water serves to rapidly dilute the acid and dissipate heat, effectively stopping the reaction. This prevents degradation of the product that might occur upon less controlled dilution.
-
Neutralization: The neutralization step with a weak base like sodium bicarbonate is critical. It deprotonates the product, reducing its solubility in the aqueous medium and causing it to precipitate fully. It also neutralizes the strong acid, making the filtration and subsequent handling of the product safer.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Temperature was too high, leading to degradation. | 1. Increase reaction time and monitor closely with TLC. 2. Ensure pH is fully neutral before filtration; extract aqueous layer with an organic solvent (e.g., ethyl acetate) before discarding. 3. Maintain rigorous temperature control during the addition of the nitrating mixture. |
| Product is a mixture of isomers | Nitration of cinnoline is inherently non-selective. | This is an expected outcome. Optimize the column chromatography conditions (solvent system, gradient) for better separation. |
| Dark, Tarry Product | Reaction temperature was too high, causing decomposition and polymerization side reactions. | Repeat the synthesis with stricter adherence to temperature control, possibly using a dry ice/acetone bath for more stable cooling. Ensure slow, dropwise addition of the nitrating agent. |
References
-
Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Available from: [Link]
-
Grokipedia. Von Richter reaction. Available from: [Link]
-
BSc Chemistry. The Von Richter, Sommelet-Hauser and Smiles rearrangements. Available from: [Link]
-
Wikipedia. Von Richter reaction. Available from: [Link]
-
Slideshare. Von richter rearrangement. Available from: [Link]
-
Merck Index. von Richter (Cinnoline) Synthesis. Available from: [Link]
-
Wikipedia. Cinnoline. Available from: [Link]
-
Innovative Journal. A Concise Review on Cinnolines. Available from: [Link]
-
Ingenta Connect. Recent Developments in the Synthesis of Cinnoline Derivatives. Available from: [Link]
-
Bentham Science. Recent Developments in the Synthesis of Cinnoline Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Methods for the synthesis of cinnolines (Review). Available from: [Link]
-
IJPBS. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
-
Scribd. Methods For The Synthesis of Cinnolines. Available from: [Link]
-
The Pharma Innovation Journal. Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Photoreactivity of 7-Nitroindoline- S -thiocarbamates. Available from: [Link]
-
Beilstein Journals. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Available from: [Link]
-
NIH. 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Available from: [Link]
-
PubMed. Separation and identification of N4-(guanosin-7-yl)-4-aminoquinoline 1-oxide, a novel nucleic acid adduct of carcinogen 4-nitroquinoline 1-oxide. Available from: [Link]
Sources
- 1. innovativejournal.in [innovativejournal.in]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 6. Recent Developments in the Synthesis of Cinnoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Widman-Stoermer synthesis of 7-Nitrocinnoline derivatives
Application Note: Precision Synthesis of 7-Nitrocinnoline Derivatives via Modified Widman-Stoermer Cyclization
Executive Summary
The cinnoline scaffold (benzo[c]pyridazine) represents a privileged structure in medicinal chemistry, exhibiting potent bioactivity in kinase inhibition, antitumor efficacy, and antibacterial applications. Specifically, 7-nitrocinnoline derivatives serve as critical intermediates; the C7-nitro group acts as a versatile handle for late-stage functionalization (via reduction to amines and subsequent amidation/coupling).
This guide details the Modified Widman-Stoermer synthesis (often chemically classified as the Borsche-Koelsch variation). While the classical Widman-Stoermer reaction cyclizes o-aminoalkenylbenzenes, this protocol utilizes 2-amino-4-nitroacetophenone . This keto-precursor is synthetically more accessible and stable than its styrene counterpart, yielding 4-hydroxy-7-nitrocinnoline —the primary branch point for diverse pharmacological derivatives.
Mechanistic Insight & Causality
The success of this synthesis relies on the generation of a diazonium species in the presence of an intramolecular nucleophile. Unlike the Richter synthesis (which requires alkynes and high temperatures), the Widman-Stoermer approach operates under milder conditions, preserving sensitive nitro-substituents.
The Reaction Pathway:
-
Diazotization: The primary amine is converted to a diazonium salt (
) using sodium nitrite in strong acid. -
Enolization: The acetyl group tautomerizes to its enol form. The acidity of the medium catalyzes this equilibrium.
-
Cyclization (Intramolecular Coupling): The electron-rich enol carbon attacks the electrophilic diazonium nitrogen.
-
Aromatization: Loss of water/proton drives the formation of the aromatic pyridazine ring.
Critical Factor: The nitro group at the para position relative to the acetyl group (and meta to the amine) withdraws electron density. While this destabilizes the diazonium salt slightly, it significantly increases the electrophilicity of the diazonium cation, facilitating the ring closure.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2-Amino-4-nitroacetophenone (Starting Material, >97% purity).
-
Sodium Nitrite (
), crystalline.[1] -
Hydrochloric Acid (
), 12M (conc.). -
Glacial Acetic Acid (optional co-solvent for solubility).
-
-
Equipment:
-
3-neck round-bottom flask (250 mL).
-
Mechanical stirrer (magnetic stirring often fails due to heavy precipitation).
-
Internal thermometer.
-
Ice/Salt bath.
-
Step-by-Step Methodology
Step 1: Solubilization and Acidification
-
Charge the reaction flask with 2-amino-4-nitroacetophenone (10.0 mmol, 1.80 g).
-
Add Conc. HCl (20 mL) and Water (20 mL).
-
Note: If the starting material is hydrophobic and clumps, add 5-10 mL of glacial acetic acid to facilitate dissolution.
-
-
Cool the suspension to 0–5°C using an ice/salt bath.
-
Critical Control Point: Temperature must remain below 5°C to prevent decomposition of the diazonium salt into a phenol.
-
Step 2: Diazotization
-
Prepare a solution of Sodium Nitrite (12.0 mmol, 0.83 g) in minimal water (5 mL).
-
Add the
solution dropwise to the acidified amine over 20 minutes.-
Observation: The solution will turn clear or change color (often orange to dark red) as the diazonium salt forms.
-
Safety: Evolution of brown
fumes indicates decomposition. Control addition rate to prevent this.
-
Step 3: Cyclization and Maturation
-
Once addition is complete, maintain stirring at 0–5°C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) over 2 hours.
-
Thermal Boost (Optional but Recommended): Heat the mixture to 60°C for 30 minutes.
-
Reasoning: This ensures complete cyclization of the cis-diazonium intermediate which might otherwise remain uncyclized.
-
Step 4: Isolation and Work-up
-
The product, 4-hydroxy-7-nitrocinnoline , will precipitate as a solid (often beige or pale yellow).
-
Dilute the reaction mixture with cold water (50 mL).
-
Filter the solid under vacuum.
-
Wash the filter cake with:
-
Cold water (
mL) to remove acid. -
Cold ethanol (
mL) to remove unreacted organic impurities.
-
-
Dry in a vacuum oven at 60°C for 12 hours.
Workflow Visualization
Characterization & Data Analysis
Successful synthesis is validated by the following physicochemical properties.
| Parameter | Expected Data | Interpretation |
| Appearance | Pale yellow/beige powder | High purity (dark brown indicates azo-coupling side products). |
| Melting Point | > 300°C (decomp) | Typical for 4-hydroxycinnolines due to H-bonding networks. |
| Yield | 75% – 85% | Losses usually occur during filtration if the solution is too acidic (product solubility). |
| Singlet at | Diagnostic proton of the pyridazine ring. | |
| IR Spectroscopy | 1530, 1350 cm | Symmetric and asymmetric |
| IR Spectroscopy | 1650–1680 cm | C=O stretch (tautomeric cinnolinone form). |
Note on Tautomerism: 4-Hydroxycinnoline exists in equilibrium with its keto-tautomer, cinnolin-4(1H)-one . In solution (NMR), you may observe the keto form, while the name "4-hydroxy" is retained for historical consistency.
Troubleshooting & Optimization
-
Low Yield / No Precipitation:
-
Cause: The product may be protonated and soluble in the highly acidic medium.
-
Solution: Adjust the pH of the final mixture to ~4–5 using Sodium Acetate or dilute Ammonium Hydroxide. Do not make it basic, as diazonium tars may form or the ring may open.
-
-
Impurity Profile (Azo dyes):
-
Cause: Coupling between the diazonium salt and unreacted amine (intermolecular) instead of the enol (intramolecular).
-
Solution: Ensure the acid concentration is high enough to fully protonate the amine, reducing its nucleophilicity toward intermolecular coupling.
-
-
Derivatization to Parent 7-Nitrocinnoline:
-
To remove the hydroxyl group: Treat the 4-hydroxy intermediate with Phosphorus Oxychloride (
) to generate 4-chloro-7-nitrocinnoline, followed by reduction with Tosylhydrazine or catalytic hydrogenation (careful control required to avoid reducing the nitro group).
-
Safety & Compliance
-
Diazo Hazards: Although the diazonium intermediate is transient, dry diazonium salts are explosive. Never let the reaction mixture dry out before cyclization is complete.
-
Nitro Compounds: 7-Nitrocinnoline derivatives are energetic. Avoid friction and high heat on the dry solid.
-
Reagent Handling:
(if used for derivatization) reacts violently with water. All work involving requires a fume hood and anhydrous conditions.
References
-
Simpson, J. C. E. (1953).[2] Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). Interscience Publishers. (The foundational text on Cinnoline chemistry).
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Derivatives. Retrieved from
-
Leonard, N. J. (1945).[2] Cinnolines.[6][1][2][3][4][5][7][8][9] I. Synthesis of 4-Hydroxycinnolines. Chemical Reviews, 37(2), 269-286.[2] Link
-
Alford, E. J., & Schofield, K. (1952). Cinnolines.[6][1][2][3][4][5][7][8][9] Part XXVIII. The Widman–Stoermer reaction. Journal of the Chemical Society, 2102-2108. Link
-
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Demonstrates parallel nitro-diazotization chemistry). Link
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. Widman-Stoermer Synthesis [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzodiazines [quimicaorganica.org]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction of 7-Nitrocinnoline to 7-Aminocinnoline
Abstract & Scope
This Application Note provides a definitive technical guide for the reduction of 7-nitrocinnoline to 7-aminocinnoline. The primary synthetic challenge in this transformation is chemoselectivity : reducing the nitro group (
While catalytic hydrogenation is common for nitro reduction, it poses a high risk of over-reduction in cinnoline scaffolds. Therefore, this guide prioritizes Dissolving Metal Reductions (Stannous Chloride and Iron/Acetic Acid) as the Gold Standard protocols for preserving the heteroaromatic core.
Chemoselectivity Analysis
The cinnoline nucleus (1,2-benzodiazine) possesses a low-lying LUMO, making the
-
Ring Reduction: Formation of 1,4-dihydrocinnoline (often unstable/oxidizes back) or 1,2,3,4-tetrahydrocinnoline.
-
Reductive Cleavage: Breaking the N-N bond to form diamines (e.g., 2-(2-aminophenyl)ethylamine derivatives), typically seen with vigorous hydrogenation or strong metal/acid conditions (Zn/HCl).
Reaction Pathway & Selectivity Diagram[1]
Figure 1: Chemoselectivity map highlighting the narrow window for selective nitro reduction in cinnoline systems.
Experimental Protocols
Method A: Stannous Chloride Reduction (Laboratory Scale)
Best for: Small scale (<5g), high chemoselectivity, rapid optimization.
Mechanism: Electron transfer via Sn(II)
Reagents & Materials
-
7-Nitrocinnoline (1.0 equiv)
-
Tin(II) Chloride Dihydrate (
) (5.0 equiv) -
Ethanol (Reagent Grade)
-
Concentrated HCl (catalytic/solvent aid)
-
Workup: 10% NaOH or Rochelle's Salt (Potassium Sodium Tartrate)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 7-nitrocinnoline (1.0 g, 5.7 mmol) in Ethanol (20 mL).
-
Reagent Addition: Add
(6.4 g, 28.5 mmol, 5 equiv) in one portion.-
Note: The reaction is endothermic initially; however, upon adding conc. HCl (2 mL), a mild exotherm may occur.
-
-
Reaction: Heat the mixture to 70°C (gentle reflux) . Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf spot (amine, often fluorescent under UV).
-
-
Quenching (Critical Step): Cool the mixture to room temperature.
-
The "Tin Pest" Issue: Direct neutralization often creates a thick, unfilterable emulsion of tin hydroxides.
-
Preferred Workup: Pour the reaction mixture into a solution of Rochelle's Salt (20% w/v aqueous, 50 mL) and stir vigorously for 30 minutes. This complexes the tin, keeping it in the aqueous phase.
-
Alternative Workup: Carefully adjust pH to >10 using 20% NaOH. The amphoteric tin dissolves as stannate (
), leaving the organic amine free.
-
-
Extraction: Extract with Ethyl Acetate (
mL). -
Drying: Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Method B: Iron/Acetic Acid Reduction (Scale-Up Compatible)
Best for: Larger scale (>5g), cost-efficiency, avoiding tin residues. Mechanism: Surface-mediated electron transfer (Bechamp Reduction).
Reagents & Materials
-
7-Nitrocinnoline (1.0 equiv)
-
Iron Powder (fine mesh, reduced) (4.0 equiv)
-
Acetic Acid (Glacial) / Ethanol (1:1 mixture)
-
Celite® 545 (for filtration)
Step-by-Step Procedure
-
Activation: In the reaction vessel, stir the Iron Powder with 1M HCl for 5 minutes, then wash with water and ethanol. (Optional but improves induction time).
-
Setup: Suspend 7-nitrocinnoline in a 1:1 mixture of Ethanol/Acetic Acid (10 mL per gram of substrate).
-
Addition: Add the activated Iron Powder.
-
Reaction: Heat to 60–80°C . Vigorous stirring is essential to keep the iron suspended.
-
Observation: The reaction typically proceeds via a nitroso intermediate; color changes from yellow to dark orange/brown are common.
-
-
Completion: Reaction is usually complete within 1–3 hours.
-
Workup:
-
Filter the hot mixture immediately through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with warm ethanol.
-
Concentrate the filtrate to remove most ethanol.
-
Dilute the residue with water and neutralize carefully with Sodium Bicarbonate (solid or saturated solution) until pH ~8.
-
Caution: Cinnolines are basic; do not over-basify if the product is water-soluble, but 7-aminocinnoline is sufficiently lipophilic for extraction.
-
-
Isolation: Extract with DCM or EtOAc .
Analytical Validation & Specifications
Upon isolation, the product must be validated against the following criteria to ensure the ring system is intact.
| Parameter | Specification | Diagnostic Note |
| Appearance | Yellow to brownish solid | Nitro precursors are often bright yellow; amines darken upon oxidation. |
| 1H NMR (DMSO-d6) | Upfield shift of H-7 | The proton ortho to the nitro group will shift significantly upfield (shielding effect of |
| 1H NMR (Ring) | H-3 and H-4 signals present | Critical: Confirm the presence of the alkene protons (H-3/H-4) characteristic of the cinnoline ring. Loss of these signals indicates over-reduction to tetrahydrocinnoline. |
| Mass Spectrometry | [M+H]+ = 146.06 (approx) | M-30 loss (NO) should not be observed; M-16 (reduction) is observed. |
Workup Decision Logic
Figure 2: Decision tree for selecting the appropriate workup to maximize yield and purity.
Troubleshooting & Optimization
-
Problem: Formation of 1,4-dihydrocinnoline (Intermediate).
-
Cause: Reaction temperature too high or reaction time too long during catalytic hydrogenation attempts.
-
Solution: Switch to Fe/AcOH (Method B). If using hydrogenation, use poisoned catalysts (e.g., sulfided Pt/C) and stop exactly at 3.0 equiv of
.
-
-
Problem: Low recovery during extraction.
-
Cause: 7-aminocinnoline is amphoteric. At low pH, it is protonated (water soluble); at very high pH, it may degrade or form soluble stannates (if Sn used).
-
Solution: Tightly control extraction pH to 8.0–9.0. Use "salting out" (saturating aqueous layer with NaCl) to drive the organic amine into the organic phase.
-
-
Problem: Incomplete reduction (Nitroso/Hydroxylamine intermediates).
-
Cause: Insufficient equivalents of metal reductant.
-
Solution: Ensure SnCl2 is fresh (not oxidized/caked). For Fe, ensure "reduced" grade is used and mechanically activated.
-
References
-
Osborn, A. R., & Schofield, K. (1956). Cinnolines. Part XXXV. The nature of the C(4)-position. Journal of the Chemical Society, 4191–4206. (Foundational text on cinnoline reactivity and reduction).
-
BenchChem. (2025).[1][2][3][4] Cinnolin-7-amine Synthesis - Technical Support Center. (Provides specific protocols for SnCl2 reduction of 7-nitrocinnoline).
-
Brown, D. J. (2009). Cinnolines and Phthalazines: Supplement II (The Chemistry of Heterocyclic Compounds, Vol. 64). Wiley-Interscience. (Authoritative reference on diazine ring stability).
-
Jacobs, T. L. (1957).[5] Cinnoline and Related Compounds.[6][1][2][3][4][5][7][8][9][10][11] In Heterocyclic Compounds (Vol. 6). (Classic review of nitration and reduction strategies in cinnolines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innovativejournal.in [innovativejournal.in]
- 6. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 8. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 9. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]
- 10. mdpi.com [mdpi.com]
- 11. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Functionalization Strategies for the 7-Nitrocinnoline Scaffold in Drug Discovery
Introduction & Mechanistic Rationale
The cinnoline (1,2-diazanaphthalene) core is a privileged pharmacophore found in numerous biologically active compounds, including kinase inhibitors, antimicrobial agents, and novel fluorescent materials. The introduction of a nitro group at the C-7 position (7-nitrocinnoline) significantly alters the electronic landscape of the bicyclic system.
From a mechanistic standpoint, the nitro group acts as a powerful electron-withdrawing group (EWG). In heteroaromatic systems, the presence of such EWGs drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr) or facilitating complexation with Lewis acids[1]. However, direct SNAr on 7-nitrocinnoline can yield complex mixtures due to competing reaction sites. Therefore, the most robust functionalization strategy involves the chemoselective reduction of the 7-nitro group to a primary amine (cinnolin-7-amine)[2]. The resulting aniline-like moiety can then be subjected to Buchwald-Hartwig cross-coupling, acylation, or diazotization. Alternatively, the intact 7-nitrocinnoline core can undergo transition-metal-catalyzed dehydrogenative C-H/N-H annulation to form complex polycyclic scaffolds[3][4].
Strategic Functionalization Pathways
Primary synthetic workflows for functionalization of the 7-nitrocinnoline scaffold.
Quantitative Data: Benchmarking Functionalization Routes
To ensure synthetic efficiency, we compared the standard reduction-functionalization sequence against alternative pathways[5].
| Synthetic Route | Reagents / Catalyst | Reaction Time | Typical Yield | Scalability | Key Advantage |
| Nitro Reduction (Standard) | SnCl₂·2H₂O, HCl, EtOH | 4-6 hours | 65 - 75% | High | High chemoselectivity, avoids over-reduction |
| Nitro Reduction (Alternative) | Fe powder, HCl, EtOH | 4 hours | ~65% | Moderate | Cost-effective, environmentally benign |
| Rh(III) C-H Annulation | [Cp*RhCl₂]₂, Cu(OAc)₂, Alkynes | 12-16 hours | 50 - 85% | Moderate | Rapid access to complex polycyclic systems |
| SNAr via Azide (from 7-Cl) | NaN₃, then NaBH₄/NiCl₂ | 4-6 hours | ~75% | Good | Mild reduction conditions, but requires azide handling |
Experimental Protocols
Protocol 1: Chemoselective Reduction of 7-Nitrocinnoline to Cinnolin-7-amine
Causality & Expert Insight: The reduction of nitroheteroarenes must be carefully controlled to prevent the over-reduction of the sensitive diazine (cinnoline) core. Stannous chloride (SnCl₂) in acidic media is preferred over catalytic hydrogenation (Pd/C + H₂), as the latter can lead to partial saturation of the cinnoline ring (forming 1,4-dihydrocinnoline)[2].
Materials:
-
7-Nitrocinnoline (1.0 equiv)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol (Solvent)
-
10 M Sodium Hydroxide (NaOH) solution
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitrocinnoline (5.0 mmol) in 25 mL of absolute ethanol.
-
Reagent Addition: Slowly add SnCl₂·2H₂O (25.0 mmol) to the stirring solution. Follow this by the dropwise addition of 5 mL of concentrated HCl.
-
Self-Validation Check: The solution should exhibit a slight exotherm, indicating the initiation of the reduction process.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4-6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the bright yellow 7-nitrocinnoline spot confirms completion[5].
-
Neutralization: Cool the reaction mixture to 0°C using an ice bath. Carefully add 10 M NaOH dropwise until the pH reaches 9-10.
-
Crucial Step: Tin salts will initially precipitate as a thick white solid (Sn(OH)₂) but will redissolve as the soluble stannate complex [Sn(OH)₆]²⁻ upon excess base addition, freeing the amine product.
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield pure cinnolin-7-amine.
Protocol 2: Rh(III)-Catalyzed Dehydrogenative C-H Annulation
Causality & Expert Insight: To build structural complexity without pre-functionalizing the ring, transition-metal-catalyzed C-H activation is employed. The Rh(III) catalyst coordinates to the heteroatom, directing the activation of the adjacent C-H bond. This is followed by alkyne insertion and reductive elimination to yield highly fluorescent polycyclic cinnoline derivatives[3][4].
Materials:
-
7-Nitrocinnoline derivative (1.0 equiv)
-
Internal Alkyne (e.g., diphenylacetylene) (1.2 equiv)
-
[Cp*RhCl₂]₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv, as oxidant)
-
Anhydrous Toluene (Solvent)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 7-nitrocinnoline derivative (0.5 mmol), internal alkyne (0.6 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with Nitrogen three times. Add 5 mL of anhydrous toluene via syringe.
-
Heating: Seal the tube and heat the mixture at 110°C for 16 hours.
-
Self-Validation Check: The reaction mixture will transition from a suspension to a dark, homogeneous solution as the catalytic cycle progresses and the copper oxidant is consumed.
-
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane (20 mL), and filter through a short pad of Celite to remove copper and rhodium residues.
-
Isolation: Concentrate the filtrate and purify the crude product via silica gel column chromatography to isolate the annulated polycyclic scaffold.
References
-
Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C–H/N–H functionalization: aggregation induced emission and cell imaging Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride ResearchGate URL:[Link]
-
Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C–H/N–H functionalization: aggregation induced emission and cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 7-Nitrocinnoline as a Versatile Precursor in Modern Drug Design
Abstract
The cinnoline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the various substituted cinnolines, 7-nitrocinnoline stands out as a pivotal precursor, offering a strategic entry point for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of 7-nitrocinnoline's role in drug design, detailing its synthesis, chemical reactivity, and application in the generation of biologically active molecules. We will delve into established protocols for its conversion into key intermediates, such as 7-aminocinnoline, and discuss advanced synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The causality behind experimental choices and the strategic importance of the 7-position will be elucidated, providing researchers with the foundational knowledge to effectively utilize this versatile building block in their drug discovery programs.
The Strategic Importance of the Cinnoline Scaffold and the 7-Position
The cinnoline nucleus, a benzodiazine, is an isostere of quinoline and isoquinoline, and its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets.[3] This inherent structural feature makes it an attractive scaffold for the design of inhibitors targeting well-defined binding pockets, such as the ATP-binding site of kinases.[4][5]
The substitution pattern on the cinnoline ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 7-position, in particular, has been identified as a key vector for modification in numerous biologically active cinnoline derivatives. Substituents at this position can project into solvent-exposed regions or form crucial interactions with the target protein.
The introduction of a nitro group at the 7-position to form 7-nitrocinnoline serves two primary strategic purposes in drug design:
-
Electronic Modulation: The strongly electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire cinnoline ring system. This can impact the pKa of other functional groups and modulate the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.
-
A Versatile Chemical Handle: More importantly, the nitro group is a highly versatile functional group that can be readily transformed into a variety of other substituents, most notably the amino group. This opens up a vast chemical space for the exploration of structure-activity relationships (SAR).
Synthesis of the Key Precursor: 7-Nitrocinnoline
The synthesis of 7-nitrocinnoline is typically achieved through the direct nitration of the parent cinnoline molecule. The regioselectivity of this reaction can be challenging, as direct nitration can yield a mixture of isomers.[6] However, controlled reaction conditions can favor the formation of the desired 7-nitro isomer.
Protocol 1: Synthesis of 7-Nitrocinnoline
Objective: To synthesize 7-nitrocinnoline via electrophilic nitration of cinnoline.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel, filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, carefully add concentrated sulfuric acid.
-
Slowly add cinnoline to the cooled sulfuric acid with continuous stirring, maintaining a low temperature.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
-
Add the nitrating mixture dropwise to the solution of cinnoline in sulfuric acid, keeping the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure 7-nitrocinnoline.[1]
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and improve the regioselectivity towards the 7-position.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the reaction.
-
Work-up: Pouring the reaction mixture onto ice helps to quench the reaction and dilute the strong acid. Neutralization with sodium bicarbonate is necessary to precipitate the product, which is more soluble in its protonated form.
Key Transformations of 7-Nitrocinnoline: Gateway to Diverse Functionalities
The true utility of 7-nitrocinnoline as a precursor lies in the multitude of chemical transformations the nitro group can undergo.
Reduction to 7-Aminocinnoline: A Cornerstone in Cinnoline-Based Drug Discovery
The most common and arguably most important transformation of 7-nitrocinnoline is its reduction to 7-aminocinnoline. The resulting primary amine is a versatile functional group that can be further derivatized in numerous ways, including acylation, sulfonylation, alkylation, and participation in coupling reactions to introduce a wide range of substituents.
Protocol 2: Reduction of 7-Nitrocinnoline to 7-Aminocinnoline using Tin(II) Chloride
Objective: To reduce the nitro group of 7-nitrocinnoline to a primary amine.
Materials:
-
7-Nitrocinnoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 7-nitrocinnoline in ethanol.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize the acid by adding a 10 M NaOH solution until the solution is strongly basic and tin salts precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.[6]
Alternative Reduction Method: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner and often more efficient alternative to metal-acid reductions.[6]
Procedure:
-
Dissolve 7-nitrocinnoline in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Diagram: Synthetic Workflow from Cinnoline to 7-Aminocinnoline
Caption: Synthetic pathway from cinnoline to 7-aminocinnoline and subsequent derivatization.
Advanced Synthetic Strategies Utilizing 7-Nitrocinnoline
While the reduction to 7-aminocinnoline is a well-trodden path, modern synthetic methodologies allow for more direct and diverse functionalization of the 7-nitrocinnoline scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds.[7] While the direct use of nitroarenes in these reactions can be challenging, recent advances have shown that under specific conditions, the C-NO₂ bond can be cleaved and participate in cross-coupling.[8] However, a more common strategy involves the conversion of the nitro group to a more amenable functional group for coupling, such as a halide or triflate, or utilizing the activating effect of the nitro group on a pre-existing leaving group at an adjacent position.
Conceptual Workflow for Suzuki Coupling:
Caption: Conceptual workflow for Suzuki coupling of a 7-nitrocinnoline derivative.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[9] This allows for the displacement of a suitable leaving group (e.g., a halogen) at a position activated by the 7-nitro group. This SₙAr reaction is a powerful method for introducing a wide variety of nucleophiles, including amines, alkoxides, and thiolates.
General Principle of SₙAr on a Nitro-activated Cinnoline:
A cinnoline scaffold with a leaving group (LG) at a position ortho or para to the 7-nitro group will be highly susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. The nitro group plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.[10]
Protocol 3: Conceptual Protocol for SₙAr on a 7-Nitro-activated Cinnoline Derivative
Objective: To displace a leaving group on the cinnoline ring via an SₙAr reaction.
Materials:
-
Substituted 7-nitrocinnoline with a leaving group (e.g., 6-chloro-7-nitrocinnoline)
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
A suitable base (e.g., K₂CO₃, Et₃N) if the nucleophile is not basic enough
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve the substituted 7-nitrocinnoline in the chosen solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (typically 80-150 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to remove the solvent and excess reagents.
-
The product can be purified by recrystallization or column chromatography.
Application in Kinase Inhibitor Design: A Case Study Perspective
The cinnoline scaffold is a prominent feature in many kinase inhibitors.[4] The 7-amino group, derived from 7-nitrocinnoline, can serve as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding site. The versatility of the 7-position allows for the introduction of various substituents to optimize potency, selectivity, and physicochemical properties.
Generalized Kinase Signaling Pathway and Potential Inhibition by Cinnoline Derivatives:
Caption: Generalized kinase signaling pathway illustrating the potential point of intervention for cinnoline-based inhibitors.
Quantitative Data Summary: Hypothetical IC₅₀ Values of 7-Substituted Cinnoline Derivatives
| Compound ID | 7-Substituent | Target Kinase | IC₅₀ (nM) |
| Cinn-001 | -NO₂ | Kinase A | >10,000 |
| Cinn-002 | -NH₂ | Kinase A | 5,200 |
| Cinn-003 | -NH-Ac | Kinase A | 1,500 |
| Cinn-004 | -NH-SO₂-Ph | Kinase A | 350 |
| Cinn-005 | -NH-(p-methoxy)Ph | Kinase A | 85 |
This table presents hypothetical data for illustrative purposes, demonstrating the potential impact of derivatization at the 7-position on kinase inhibitory activity.
Conclusion and Future Perspectives
7-Nitrocinnoline is a highly valuable and versatile precursor in the field of drug design. Its straightforward synthesis and the rich chemistry of the nitro group provide a robust platform for the generation of diverse libraries of cinnoline derivatives. The strategic importance of the 7-position for modulating biological activity, particularly in the context of kinase inhibition, underscores the continued relevance of 7-nitrocinnoline in modern medicinal chemistry. Future research will likely focus on the development of more efficient and regioselective methods for the direct functionalization of the cinnoline core and the exploration of novel transformations of the nitro group to further expand the accessible chemical space for drug discovery.
References
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. Available at: [Link]
-
On Scaffolds and Hopping in Medicinal Chemistry. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
Privileged Scaffolds in Medicinal Chemistry: An Introduction - LASSBIO. Available at: [Link]
-
Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry? - PubMed. Available at: [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available at: [Link]
-
A Comprehensive Review On Cinnoline Derivatives. Available at: [Link]
-
The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Com - AIR Unimi. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Sustainable and selective nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis - Materials Advances (RSC Publishing). Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Available at: [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][7]triazino[2,3-c]quinazolines - PMC. Available at: [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. Available at: [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC. Available at: [Link]
-
Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. Available at: [Link]
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC. Available at: [Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. Available at: [Link]
-
Cinnoline Derivatives with Biological Activity - ResearchGate. Available at: [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC. Available at: [Link]
-
Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Available at: [Link]
-
Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex - Chemical Review and Letters. Available at: [Link]
-
(PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives | Open Access Journals - Research and Reviews. Available at: [Link]
-
Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available at: [Link]
-
Application of Bioisosteres in Drug Design. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available at: [Link]
-
Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Drug Discovery - Inhibitor | chemical-kinomics. Available at: [Link]
-
Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem - YouTube. Available at: [Link]
-
Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - MDPI. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC. Available at: [Link]
-
A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). Available at: [Link]
-
Different methods for cinnolines synthesis - ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Palladium Catalysts for Cross-Coupling Reaction - MDPI. Available at: [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Revie. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. Available at: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. Available at: [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. Available at: [Link]
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Available at: [Link]
-
Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Microwave-assisted synthesis of 7-Nitrocinnoline
Application Note: Regioselective Microwave-Assisted Synthesis of 7-Nitrocinnoline
Strategic Rationale & Mechanistic Insights
Cinnoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent pharmacological profiles ranging from kinase inhibition to broad-spectrum antimicrobial activity. The synthesis of 7-substituted cinnolines—specifically 7-nitrocinnoline, a critical precursor to the highly sought-after cinnolin-7-amine—presents a unique synthetic challenge. Direct electrophilic nitration of unsubstituted cinnoline is notoriously unselective, yielding a complex, difficult-to-separate mixture of 5-, 6-, and 8-nitro isomers 1. To achieve absolute regiocontrol, a de novo ring construction is required.
This protocol details a highly optimized, microwave-assisted Richter-type synthesis. By utilizing 2-amino-4-nitrophenylpropiolic acid as a pre-functionalized building block, we lock the regiochemistry, guaranteeing the nitro group remains at the 7-position.
The Causality of Microwave Irradiation: Conventional thermal heating relies on conductive and convective heat transfer, which is slow and often leads to the thermal degradation of sensitive diazonium intermediates. Microwave-assisted synthesis (MAS) directly couples electromagnetic energy with the highly polar diazonium transition states 2. This targeted dielectric heating lowers the apparent activation energy barrier for intramolecular cyclization, accelerating the cyclization and subsequent decarboxylation steps from days to mere minutes while suppressing side-product formation 3.
Synthetic Workflow
Synthetic workflow for the microwave-assisted Richter synthesis of 7-Nitrocinnoline.
Benchmarking Synthetic Efficiency
The transition from conventional reflux to microwave irradiation yields significant quantitative improvements across all critical parameters, establishing a far more efficient and sustainable pathway.
| Parameter | Conventional Richter Synthesis | Microwave-Assisted Synthesis (MAS) |
| Cyclization Time | 12 – 24 hours | 10 minutes |
| Decarboxylation Time | 4 – 6 hours | 5 minutes |
| Overall Yield | 45 – 55% | 82 – 88% |
| Regiopurity | >98% | >99% |
| Energy Consumption | High (Prolonged reflux) | Low (Targeted dielectric heating) |
Experimental Protocols & Self-Validating Systems
Safety Note: Diazonium salts can be unstable and explosive if dried. Do not isolate the dry diazonium intermediate. Microwave reactions must be performed in dedicated laboratory microwave reactors with active pressure and temperature monitoring.
Phase 1: Diazotization of Precursor
-
Preparation: Suspend 2-amino-4-nitrophenylpropiolic acid (10.0 mmol) in 20 mL of 6M HCl within a 50 mL microwave-safe quartz reaction vessel.
-
Cooling: Submerge the vessel in an ice-water bath to bring the internal temperature to 0–5 °C.
-
Reagent Addition: Add a pre-cooled solution of sodium nitrite (NaNO₂, 11.0 mmol) in 5 mL of distilled water dropwise over 10 minutes under vigorous magnetic stirring.
-
Self-Validation Checkpoint: After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization. Neutralize any excess nitrous acid by adding a small pinch of urea until bubbling ceases.
Phase 2: Microwave-Assisted Cyclization
-
Setup: Seal the quartz vessel containing the diazonium solution with a pressure-rated cap designed for microwave synthesis.
-
Irradiation: Transfer the vessel to the microwave reactor. Program the reactor to heat the mixture to 80 °C over a 2-minute ramp, holding at 80 °C for exactly 10 minutes (Dynamic power control, max 150 W).
-
Cooling: Allow the vessel to cool to room temperature. A precipitate of 7-nitrocinnoline-3-carboxylic acid will form.
-
Self-Validation Checkpoint: Analyze an aliquot of the precipitate via LC-MS. The complete disappearance of the precursor mass and the appearance of the [M+H]⁺ peak for the carboxylic acid intermediate confirms successful cyclization.
Phase 3: Microwave-Assisted Decarboxylation
-
Solvent Exchange: Filter the intermediate and resuspend it in 15 mL of dimethylformamide (DMF) in a clean microwave vessel.
-
Irradiation: Irradiate the suspension at 150 °C for 5 minutes.
-
Self-Validation Checkpoint: Monitor the internal pressure trace on the microwave software. A transient spike in pressure corresponds to the evolution of CO₂ gas. Once the pressure trace stabilizes, decarboxylation is complete.
-
Workup: Cool the mixture and pour it over 50 g of crushed ice. The target 7-nitrocinnoline will precipitate as a pale yellow solid.
-
Purification: Filter, wash with cold water, and dry under a vacuum.
-
Final Validation: Run a ¹H NMR (DMSO-d₆). The spectrum must show the characteristic disappearance of the carboxylic acid proton (~13.5 ppm) and the emergence of the C3-H aromatic proton on the newly formed cinnoline ring.
References
-
Innovative Journal. "A Concise Review on Cinnolines." Innovative Journal of Medical and Health Science.[Link]
-
RSC Publishing. "Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules." RSC Advances.[Link]
Sources
Scalable production of 7-Nitrocinnoline for industrial use
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 7-Nitrocinnoline (CAS: 20734-69-4) , a critical heterocyclic precursor in the development of antibacterial (e.g., cinnoxacin analogues) and antitumor agents.
Unlike quinolines, cinnolines are challenging to synthesize on a kilogram scale due to the instability of the N=N bond and the high energy of diazonium intermediates. While direct nitration of cinnoline is possible, it yields a difficult-to-separate mixture of 5-, 6-, and 8-nitro isomers, making it unsuitable for GMP (Good Manufacturing Practice) environments requiring high regiochemical purity.
This guide presents a "De Novo" Cyclization Strategy , specifically the Modified Richter Synthesis via 2-alkynylaniline , which guarantees 100% regioselectivity for the 7-nitro isomer. This route is optimized for safety, reproducibility, and industrial scalability.
Strategic Route Analysis
To achieve industrial viability, we must select a route that avoids isomeric separations and unstable aldehydes.
| Method | Scalability | Regioselectivity | Drawbacks |
| Direct Nitration | High | Poor (Mixture of 5, 6,[1] 8) | Requires extensive chromatography; low yield of 7-isomer. |
| Widman-Stoermer | Moderate | High | Requires 2-amino-4-nitrobenzaldehyde (unstable/expensive). |
| Borsche Synthesis | High | High | Yields 4-hydroxy-7-nitrocinnoline; requires extra deoxygenation steps. |
| Modified Richter (Selected) | High | Excellent (100%) | Uses Pd-catalysis (cost), but offsets this with purity and throughput. |
Selected Pathway Logic: We utilize 4-nitroaniline as the starting material. The amino group directs iodination ortho to itself (position 2). A Sonogashira coupling introduces the carbon framework, and a diazonium-mediated cyclization closes the ring. The nitro group remains untouched at position 4 of the aniline, which translates mathematically to position 7 of the cinnoline ring.
Chemical Reaction Pathway (Visualization)
Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity of the 7-nitro moiety.
Detailed Experimental Protocols
Step 1: Regioselective Iodination
Objective: Introduce a reactive handle ortho to the amine.[2] Scale: 1.0 mol basis.[3]
-
Setup: 5L reactor with mechanical stirrer, dropping funnel, and scrubber (for HCl gas).
-
Dissolution: Charge 4-nitroaniline (138.1 g, 1.0 mol) and Glacial Acetic Acid (1.5 L) . Stir until dissolved.
-
Iodination: Add Iodine Monochloride (ICl, 162.5 g, 1.0 mol) in AcOH (200 mL) dropwise over 2 hours at room temperature.
-
Note: The amino group activates the ortho position. The nitro group deactivates meta positions, ensuring high selectivity for the 2-position.
-
-
Quench: Pour mixture into ice water (5 L) containing Sodium Bisulfite (NaHSO3) to quench excess iodine.
-
Isolation: Filter the yellow precipitate. Wash with water (3 x 1 L). Dry in a vacuum oven at 50°C.
-
Yield: ~90-95%
-
Checkpoint: Check melting point (103-105°C) and 1H NMR to confirm substitution pattern.
-
Step 2: Sonogashira Coupling (The Carbon Insertion)
Objective: Install the 2-carbon bridge required for the heterocyclic ring. Safety: Reaction must be kept oxygen-free to preserve catalyst.
-
Setup: 3-neck flask, reflux condenser, Nitrogen/Argon line.
-
Reagents:
-
2-Iodo-4-nitroaniline (264 g, 1.0 mol)
-
Bis(triphenylphosphine)palladium(II) dichloride (2 mol%, 14 g)
-
Copper(I) iodide (1 mol%, 1.9 g)
-
Triethylamine (TEA) / THF mixture (1:1, 2 L)
-
-
Procedure: Degas the solvent mixture with N2 for 30 mins. Add reagents. Add Trimethylsilylacetylene (1.2 eq) dropwise.
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC/HPLC.
-
Workup: Filter off ammonium salts. Concentrate filtrate.[1][3]
-
Deprotection (In-situ): Redissolve residue in Methanol (1 L). Add K2CO3 (10 g). Stir 1 hr at RT to remove the TMS group.
-
Purification: Dilute with water, extract with Ethyl Acetate. Pass through a short silica plug to remove Pd residues.
-
Product: 2-Ethynyl-4-nitroaniline .
-
Step 3: Richter Cyclization (Ring Closure)
Objective: Formation of the N=N bond and cyclization onto the alkyne. Critical Safety: Diazonium salts are shock-sensitive when dry. Do NOT isolate the diazonium intermediate. Proceed directly to cyclization in solution.
-
Setup: 5L jacketed reactor, cooling bath (-10°C), efficient stirring.
-
Acidification: Suspend 2-Ethynyl-4-nitroaniline (162 g, 1.0 mol) in Conc. HCl (500 mL) and water (500 mL). Cool to -5°C.
-
Note: The alkyne is stable to acid at low temp.
-
-
Diazotization: Add Sodium Nitrite (NaNO2, 76 g, 1.1 mol) in water (200 mL) dropwise. Maintain internal temp < 0°C.
-
Cyclization: Allow the mixture to warm slowly to Room Temperature (25°C) and then heat to 60°C for 2 hours.
-
Chemistry: The diazonium cation attacks the electron-rich triple bond (intramolecular electrophilic attack), forming the cinnoline ring.
-
-
Neutralization: Cool to RT. Carefully neutralize with NaOH or NH4OH to pH 8.
-
Extraction: Extract with Dichloromethane (DCM).
-
Final Polish: Recrystallize from Ethanol/Water.
Process Safety & Scale-Up Validation
Self-Validating Control Systems
To ensure the protocol is "self-validating" (trustworthy), implement these checks:
| Control Point | Method | Acceptance Criteria | Failure Action |
| Iodination Completion | HPLC | < 0.5% Starting Material | Add 0.1 eq ICl; extend time. |
| Diazotization | Starch-Iodide Paper | Instant Blue/Black | If negative, add more NaNO2. |
| Cyclization Safety | DSC (Diff. Scanning Calorimetry) | No exotherms > 150 J/g | If high energy detected, dilute reaction mass. |
Industrial Workflow Diagram
Figure 2: Unit operation flow for the pilot-scale production batch.
Analytical Characterization Data
For validation, the isolated product must match these specifications:
-
Appearance: Yellow to pale orange needles.
-
Melting Point: 150–152°C.
-
1H NMR (DMSO-d6, 400 MHz):
- 9.60 (s, 1H, H-3) – Characteristic deshielded proton of cinnoline ring.
- 8.85 (d, 1H, H-8)
- 8.60 (d, 1H, H-4)
- 8.45 (dd, 1H, H-6)
- 8.20 (d, 1H, H-5)
-
Mass Spectrometry (ESI+): [M+H]+ = 176.04 m/z.
References
-
Widman-Stoermer and Richter Cyclizations
-
Scalable Cinnoline Synthesis Protocols
-
Recent Advances in Cinnoline Functionalization
-
Pharmacological Importance
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Widman-Stoermer Synthesis [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Experiment: Synthesis of 7-Hydroxy-4-Methylcoumarin Aim: To synthesize 7.. [askfilo.com]
- 13. ijper.org [ijper.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in 7-Nitrocinnoline Synthesis
Welcome to the technical support center dedicated to the synthesis of 7-nitrocinnoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.
Introduction
The synthesis of 7-nitrocinnoline is a critical step in the preparation of various pharmacologically active molecules, including Cinnolin-7-amine. The most common route to this intermediate is the electrophilic nitration of cinnoline. While seemingly straightforward, this reaction is often plagued by challenges, most notably poor regioselectivity and low yields. This guide will provide you with the technical insights and practical advice needed to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 7-nitrocinnoline in a question-and-answer format, offering explanations and actionable solutions.
Q1: My yield of 7-nitrocinnoline is consistently low. What are the primary causes and how can I improve it?
Low yields in the nitration of cinnoline can stem from several factors. A systematic approach to identifying and addressing the root cause is essential.
Possible Causes & Solutions:
-
Poor Regioselectivity: The nitration of unsubstituted cinnoline is known to produce a mixture of isomers, primarily the 5-, 6-, and 8-nitro derivatives, with the 7-nitro isomer often being a minor product.[1] This is the most significant contributor to a low isolated yield of the desired product.
-
Solution: While achieving high selectivity for the 7-position is challenging, careful control of reaction conditions is key. Lowering the reaction temperature can sometimes favor the formation of one isomer over others.[2]
-
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting material, which can complicate purification and lower your yield.
-
Product Degradation: The harsh acidic conditions and exothermic nature of the nitration reaction can lead to the degradation of both the starting material and the product.[3]
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating mixture. Performing the reaction at 0-5°C is crucial.[3]
-
-
Mechanical Losses During Workup: Significant amounts of product can be lost during the isolation and purification steps.
-
Solution: Optimize your workup procedure. Ensure complete precipitation of the product after quenching on ice and careful neutralization. When filtering, wash the precipitate with cold water to minimize dissolution.
-
Q2: I'm observing the formation of multiple products on my TLC plate. How can I identify the 7-nitrocinnoline isomer and minimize the formation of others?
The formation of a mixture of isomers is the principal challenge in this synthesis.[1][2]
Identification and Minimization Strategies:
-
Isomer Identification:
-
Spectroscopic Methods: The most reliable method for identifying the isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns of the protons on the benzene ring will be distinct for each isomer.
-
Chromatographic Separation: While challenging due to similar polarities, separation of the isomers can be achieved using column chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[3]
-
-
Minimizing Isomer Formation:
-
Temperature Control: The ratio of isomers can be influenced by the reaction temperature. Experimenting with temperatures in the range of 0-10°C may help to slightly favor the formation of the 7-nitro isomer.[2]
-
Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is standard, exploring other nitrating agents could potentially alter the regioselectivity. However, this would require significant experimental optimization.
-
Q3: During the workup, my product "oils out" instead of precipitating as a solid. What causes this and how can I resolve it?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[4][5] This is often due to the presence of impurities that depress the melting point of the product or if the temperature of the solution is above the product's melting point.[4]
Solutions for Oiling Out:
-
Increase Solvent Volume: The product may be too concentrated. Adding more of the solvent (in this case, water from the ice) can help to keep it in solution until it can precipitate upon further cooling or neutralization.[4]
-
Slower Cooling and Neutralization: Rapid changes in temperature and pH can promote oiling out. Ensure the reaction mixture is added slowly to the crushed ice with vigorous stirring. Neutralize the solution very gradually with a dilute base.
-
Scratching the Flask: Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure 7-nitrocinnoline from a previous batch, adding a seed crystal to the solution can initiate crystallization.[6]
Q4: My reaction mixture has turned a dark brown or black color. What does this indicate?
The development of a dark color, often accompanied by the formation of tar-like substances, is indicative of side reactions such as oxidation or polymerization of the cinnoline ring under the harsh nitrating conditions.[3][7]
Preventative Measures:
-
Purity of Starting Material: Ensure your starting cinnoline is pure. Impurities can act as catalysts for decomposition.
-
Strict Temperature Control: Avoid any temperature spikes during the reaction. Localized overheating can significantly increase the rate of side reactions.
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise with efficient stirring to ensure it reacts quickly and does not accumulate, which can lead to localized hot spots.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
What is the mechanism of the nitration of cinnoline?
The nitration of cinnoline is an electrophilic aromatic substitution reaction. In a mixture of concentrated nitric and sulfuric acids, the highly electrophilic nitronium ion (NO₂⁺) is generated. Sulfuric acid protonates the cinnoline at one of the nitrogen atoms, forming a cinnolinium cation. This deactivates the heterocyclic ring towards electrophilic attack. Consequently, the nitronium ion attacks the less deactivated benzene ring, leading to the formation of a mixture of nitro-isomers.[3]
What are the key safety precautions I should take when performing this synthesis?
The nitration of cinnoline involves the use of highly corrosive and reactive reagents.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the entire reaction and workup in a well-ventilated fume hood.
-
Handling Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care, and always add acid to water, never the other way around.
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly. Be prepared for a potential thermal runaway by having a larger cooling bath ready.[2]
-
Quenching: Quench the reaction by slowly adding the reaction mixture to crushed ice. Never add water or ice directly to the concentrated acid mixture.
How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2][9]
-
Sample Preparation: Take a small aliquot of the reaction mixture and carefully quench it in a vial containing ice and a small amount of a suitable organic solvent (e.g., ethyl acetate). Neutralize with a base (e.g., sodium bicarbonate solution). The organic layer can then be spotted on the TLC plate.
-
TLC Plate Setup: Spot the starting cinnoline, the quenched reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate.
-
Eluent System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) can be a good initial system to try. Adjust the polarity as needed to achieve good separation.[10]
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of new product spots indicate the progression of the reaction.
Data Presentation
The yield of 7-nitrocinnoline is highly dependent on the specific reaction conditions and the efficiency of the purification process. The following table provides a general overview of expected outcomes based on literature for the nitration of cinnoline and related heterocycles.
| Parameter | Condition | Expected Outcome | Reference |
| Reaction Temperature | 0-5°C | Favors controlled reaction, may influence isomer ratio. | [3] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Formation of a mixture of 5-, 6-, 7-, and 8-nitrocinnoline. | [1][2] |
| Overall Yield (Isomer Mixture) | Not specified | Highly variable, often moderate to low for the specific 7-isomer. | |
| Purification Method | Column Chromatography | Separation of isomers is possible but can be challenging. | [3] |
Experimental Protocols
Detailed Protocol for the Synthesis of 7-Nitrocinnoline
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and available reagents.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Distilled Water
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (5-10 volumes based on cinnoline). Maintain the temperature below 10°C during the addition.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnoline (1 equivalent) in concentrated sulfuric acid at 0-5°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of cinnoline in sulfuric acid. Maintain the internal temperature of the reaction mixture between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC.[3]
-
Workup:
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the precipitate by vacuum filtration and wash it with cold distilled water.
-
-
Purification:
-
The crude product is a mixture of nitro-isomers.
-
Purification to isolate 7-nitrocinnoline can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]
-
Alternatively, fractional crystallization may be attempted, though it is often less effective for separating closely related isomers.
-
Visualization
Reaction Workflow
Caption: Workflow for the synthesis of 7-nitrocinnoline.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
- BenchChem. (2025). Technical Support Center: Cinnolin-7-amine Synthesis.
- BenchChem. (2025).
- Epps, D. E., et al. (n.d.). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. PMC.
- Gleghorn, J. T., Moodie, R. B., Qureshi, E. A., & Schofield, K. (1968). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. Journal of the Chemical Society B: Physical Organic, 316-322.
- BenchChem. (2025). Benchmarking Synthetic Efficiency: A Comparative Guide to Cinnolin-7-amine Production.
- Lunt, E., Washbourn, K., & Wragg, W. R. (1968). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. Journal of the Chemical Society C: Organic, 687-695.
- Chemos GmbH & Co. KG. (2019).
- BenchChem. (2025). Challenges in the scale-up synthesis of 5-Nitrocinnoline.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Workup: About.
- Reddit. (2022, September 6).
- Suzuki, I., Nakashima, T., & Itai, T. (n.d.). On Nitration of Cinnoline 1-Oxide. Chemical and Pharmaceutical Bulletin.
- Löchert, I. J., & Dorsett, H. E. (n.d.).
- Innovative Journal. (n.d.). A Concise Review on Cinnolines.
- University of Toronto Scarborough. (n.d.).
- Mettler Toledo. (n.d.).
- BOC Sciences. (2024, December 25).
- Online Sciences. (n.d.).
- Chemistry Hall. (2020, January 2).
- ResearchGate. (2021, February 18).
- ResearchGate. (n.d.). Chemical structures of tetracyclic cinnoline compounds 99 , 100 and...
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Zenodo. (n.d.).
- University of Toronto Scarborough. (n.d.).
- ochemistree. (2013, June 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. reddit.com [reddit.com]
Technical Support Center: 7-Nitrocinnoline Purification
Topic: Purification techniques for crude 7-Nitrocinnoline (CAS: 613-51-4) Role: Senior Application Scientist Status: Active Support[1]
Introduction: The Purification Strategy
Welcome to the technical support hub for 7-Nitrocinnoline. As a researcher working with diazanaphthalenes, you know that the electron-deficient nature of the nitro-substituted cinnoline ring creates unique challenges. The compound is weakly basic (pKa ~2.64), sensitive to reducing conditions, and prone to forming regioisomers during synthesis.[2]
This guide prioritizes purity over yield in the initial steps, using a "Triage-Then-Refine" approach. We do not offer generic advice; these protocols are specific to the physicochemical properties of nitro-cinnolines.
Module 1: Triage & Solubility Profiling
User Question: "My crude reaction mixture is a dark, tarry solid. How do I prepare this for purification without clogging my column?"
Technical Diagnosis: Direct chromatography of tarry crude material often leads to irreversible adsorption and poor separation.[1] 7-Nitrocinnoline is moderately soluble in hot ethanol and polar aprotic solvents (DMSO, DMF) but poorly soluble in water and cold hexanes.[1][2] We utilize this solubility differential for an initial "Trituration Wash."[1]
Protocol: The "Trituration" Pre-Treatment
Use this step before recrystallization or chromatography to remove inorganic salts and highly non-polar tars.
-
Grind: Pulverize the crude solid into a fine powder to maximize surface area.[1]
-
Suspend: Place the solid in a flask and add cold Diethyl Ether or Hexane (10 mL per gram of crude).
-
Sonicate: Sonicate for 10–15 minutes. 7-Nitrocinnoline will remain largely insoluble, while non-polar synthesis byproducts (tars) and residual starting materials often dissolve.[1][2]
Decision Matrix: Next Steps Refer to the diagram below to select your primary purification route.
Caption: Decision workflow for selecting the optimal purification method based on crude purity.
Module 2: Recrystallization Protocols
User Question: "I tried recrystallizing from water, but it oiled out. Which solvent system actually works?"
Technical Diagnosis: "Oiling out" occurs when the solute's melting point drops below the solvent's boiling point due to impurities, or when the solubility differential is too steep. 7-Nitrocinnoline requires a solvent system that balances its lipophilic aromatic rings with the polar nitro group.[1]
The Gold Standard: Ethanol/Water System
Ethanol provides solubility at high temps; water acts as the anti-solvent to force precipitation upon cooling.
| Parameter | Specification | Notes |
| Primary Solvent | Ethanol (Absolute) | High solubility at boiling (78°C).[1][2] |
| Anti-Solvent | Distilled Water | Induces nucleation; poor solubility for nitro-cinnolines.[1] |
| Concentration | ~20–30 mL/g | Adjust based on saturation point. |
| Temperature | Reflux to -20°C | Slow cooling is critical to avoid trapping isomers.[1] |
Step-by-Step Protocol:
-
Dissolution: Dissolve the pre-purified solid in boiling Ethanol. Add the minimum amount necessary to achieve a clear solution.
-
Critical: If the solution is dark, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]
-
Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (2–3 hours). Then, transfer to a fridge (4°C) or freezer (-20°C) overnight.
-
Isolation: Filter the pale yellow/tan needles.[1] Wash with ice-cold 50% Ethanol/Water.[1]
Module 3: Chromatography Troubleshooting
User Question: "My compound streaks badly on silica gel, and I'm losing mass. Is it decomposing?"
Technical Diagnosis: Cinnolines are nitrogenous bases (pyridazines).[1][2] The acidic silanol groups on standard silica gel protonate the N1/N2 nitrogens, causing strong adsorption ("streaking") and potential acid-catalyzed decomposition.
Solution A: The "Basified" Silica Method
You must neutralize the silica acidity.
-
Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) .[1][2]
-
Column Prep: Flush the column with the TEA-containing solvent before loading your sample.[1] This "deactivates" the silica.
-
Loading: Load the sample as a liquid injection or dry load on Celite. Do not dry load on acidic silica.[1]
Solution B: Neutral Alumina (Recommended)
If the compound is acid-sensitive (common with nitro groups which can be reduced or hydrolyzed), switch the stationary phase.[2]
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1]
-
Benefit: Alumina is less acidic than silica, preventing the protonation of the cinnoline ring.
Caption: Mechanism of chromatographic tailing and chemical remediation strategies.
Module 4: Isomer Separation (Advanced)
User Question: "I have a mixture of 7-nitro and 8-nitrocinnoline. They co-elute. How do I separate them?"
Technical Diagnosis: If you synthesized 7-nitrocinnoline via direct nitration of cinnoline, you will inevitably have the 5-nitro and 8-nitro isomers.[1][5] These are structurally very similar.[1]
Strategy: Fractional Crystallization The 8-nitro isomer often has different solubility due to the "peri-effect" (steric hindrance near the ring junction) compared to the 7-nitro isomer.
-
Solvent: Glacial Acetic Acid.[1]
-
Procedure: Dissolve the mixture in hot acetic acid. The 8-nitro isomer is typically less soluble and may crystallize out first upon cooling.[1] Filter this off.
-
Filtrate: The filtrate will be enriched in the 7-nitro isomer. Precipitate it by pouring the acetic acid filtrate into excess water, then recrystallize the solid from Ethanol (Module 2).[2]
FAQs: Rapid Fire Troubleshooting
Q: The solid turned red after sitting on the bench. Is it ruined? A: Nitro-cinnolines can be photo-sensitive.[1][6] A red shift often indicates surface oxidation or photo-degradation.[1]
-
Fix: Perform a quick filtration through a short plug of silica (using the TEA method) or recrystallize with activated charcoal to remove the colored surface impurities. Store in amber vials.
Q: What is the expected Melting Point? A: Pure 7-Nitrocinnoline typically melts around 150–156°C (References vary slightly by crystal form).[1] If your MP is <145°C or the range is wide (>2°C), you likely have isomeric contamination or trapped solvent.[2] Dry at 50°C under high vacuum for 24h.
Q: Can I use HPLC to purify? A: Yes. Use a C18 (Reverse Phase) column.[1][2]
-
Buffer: Water (0.1% Ammonium Bicarbonate, pH 8) / Acetonitrile.[1][2]
-
Why pH 8? Keeping the pH basic ensures the cinnoline remains unprotonated (neutral form), improving peak shape and retention time consistency.[2]
References
-
BenchChem. (2025).[1][2][3][4][6][7] Technical Support Center: Cinnolin-7-amine Synthesis. Link[1][2]
-
Schofield, K., & Simpson, J. C. E. (1945).[1][2][8] "Cinnolines. Part IV. The preparation of 4-hydroxy-cinnolines and -quinolines from intramolecular cyclisation of carbamates."[1] Journal of the Chemical Society, 512-520. (Foundational text on Richter/Cinnoline synthesis). Link[1][2][8]
-
PubChem. (2025).[1][2] 7-Nitroquinoline Compound Summary (Structural analog data used for solubility/pKa extrapolation). National Library of Medicine.[1] Link
-
Graham, R. J. T. (1963).[1][2][9] "The paper chromatography of some substituted cinnolines with aqueous solvents." The Analyst, 88, 222.[2][9] Link[1][2]
-
Leonard, N. J. (1945).[1][2][8] "Cinnolines."[1][4][5][10][11][12] Chemical Reviews, 37(2), 269-286.[1][2][8] (Comprehensive review of cinnoline chemistry and stability). Link[1][2]
Sources
- 1. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 9. The paper chromatography of some substituted cinnolines with aqueous solvents - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. 505. Cinnolines. Part XXI. Further observations on the Richter synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Cinnoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Optimizing solvent selection for 7-Nitrocinnoline recrystallization
This guide functions as a specialized Technical Support Center for researchers working with 7-Nitrocinnoline (CAS: 20141-83-7 / Analogous Intermediates) .[1] It addresses the critical challenge of purifying this intermediate, particularly separating it from the 5-, 6-, and 8-nitro isomers formed during non-selective nitration.
Status: Active | Topic: Solvent Optimization & Purification | Role: Senior Application Scientist[1]
Executive Summary: The Solubility Paradox
7-Nitrocinnoline is a planar, electron-deficient heteroaromatic compound.[1] Its purification is governed by two competing factors:
-
The Nitro Group: Increases polarity and melting point, making the compound prone to "oiling out" rather than crystallizing if the solvent is too non-polar.
-
The Heterocyclic Core: The cinnoline ring (1,2-diazanaphthalene) requires protic or moderately polar solvents to disrupt intermolecular
- stacking.[1]
The Golden Rule: The most common failure mode in 7-Nitrocinnoline purification is isomer co-precipitation .[1] Your solvent system must solubilize the unwanted 5- and 8-nitro isomers at room temperature while forcing the 7-nitro isomer to lattice-pack upon cooling.[1]
Solvent Selection Framework
Do not guess. Use this logic to select your solvent system based on your crude material's profile.
Primary Solvent Candidates
| Solvent System | Polarity Index | Role | Best For... |
| Ethanol (Abs.) | 5.2 | Primary | First-pass recrystallization.[1] Balances yield and isomer rejection.[1] |
| Ethanol : Water (9:1) | >5.2 | Anti-Solvent | High-yield recovery when crude purity is already >85%.[1] |
| Ethyl Acetate | 4.4 | Selective | Removing non-polar tars and specific regioisomers.[1] |
| Acetic Acid | 6.2 | Solubilizer | "Hard-to-dissolve" crude; often used with Methanol as a co-solvent.[1] |
Decision Logic: The Solvent Screening Tree
Use the following workflow to determine the optimal solvent for your specific batch.
Caption: Logic flow for initial solvent screening. Green nodes indicate success paths; yellow/red nodes require protocol adjustment.
Standard Operating Procedure (SOP)
Protocol ID: REC-7NC-001 Objective: Purification of 7-Nitrocinnoline from crude nitration mixture.
Materials
-
Solvent: Ethanol (200 proof) or Ethanol/Water (95:5)[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Workflow
-
Saturation: Place crude solid in the flask. Add Ethanol (10 mL per gram of solid).[1]
-
Reflux: Heat to reflux (
).[1] If solid remains, add solvent in 1 mL increments until fully dissolved.[1]-
Critical Check: If black specs remain (carbonized material), perform a hot filtration through a pre-warmed Celite pad immediately.[1]
-
-
Cooling (The "Isomer Trap"):
-
Crystallization: Once at RT, move to a
fridge for 2 hours. -
Harvest: Filter via vacuum (Buchner funnel).
-
Wash: Wash the cake with cold ethanol (
). The supernatant will likely be dark yellow/orange (containing impurities).[1]
Troubleshooting & FAQs
Issue 1: "The product is oiling out instead of crystallizing."
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated with impurities (lowering the eutectic point). Solution:
-
Re-heat the mixture to reflux.
-
Add a "seed crystal" of pure 7-Nitrocinnoline if available.[1]
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]
-
Change Solvent: Switch to Isopropanol (IPA) . IPA has a higher boiling point and lower polarity, which often favors crystal formation over oiling for nitro-aromatics.[1]
Issue 2: "My yield is low (<50%), but purity is high."
Cause: 7-Nitrocinnoline has partial solubility in ethanol even at cold temperatures.[1] Solution:
-
Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat the cooling step to harvest a "second crop."
-
Warning: The second crop will have lower purity (higher isomer content) and should be analyzed by TLC/HPLC before combining with the first crop.
Issue 3: "TLC shows a persistent impurity spot just below the product."
Cause: This is likely the 6-nitro isomer or 8-nitro isomer .[1] These are structurally very similar and hard to remove.[1] Solution:
-
Perform a recrystallization from Acetic Acid . Dissolve the solid in hot glacial acetic acid, then add hot water until turbidity appears. Cool slowly. This system is more selective for separating regioisomers of nitrogen heterocycles.[1]
Safety & Hazards (E-E-A-T)
Warning: Energetic Potential Nitro-heterocycles possess significant energy.[1] While 7-Nitrocinnoline is generally stable, the crude material may contain unstable byproducts.[1]
-
Thermal Limit: Do not heat the solid above
when dry. -
Exotherms: Nitration byproducts can be shock-sensitive.[1] Never scrape "dried" oil violently from a flask.[1]
-
Toxicity: Cinnoline derivatives are potential DNA intercalators.[1] Handle with full PPE (gloves, goggles, fume hood).
References
-
BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of Cinnolin-7-amine.[1] (Synthesis and purification of the nitro-intermediate).
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Analogous nitro-quinoline purification methods).[1]
-
National Institutes of Health (PubChem). 7-Nitroquinoline Compound Summary.[1] (Physicochemical properties of the structural analog).[1]
-
MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (Review of cinnoline derivative properties and handling).
Sources
Technical Support Center: Minimizing Side Reactions in 7-Nitrocinnoline Nitration
This guide addresses the technical challenges associated with the nitration of 7-nitrocinnoline , a process typically employed to synthesize high-energy density materials (e.g., 5,7-dinitrocinnoline) or advanced pharmaceutical intermediates.
Note on Scope: This guide assumes the substrate is 7-nitrocinnoline and the goal is further nitration. If your objective is the synthesis of 7-nitrocinnoline from cinnoline, please refer to the Strategic Clarification section, as direct nitration of cinnoline predominantly yields the 5- and 8-isomers, not the 7-isomer.
Part 1: Critical Analysis of Reaction Pathways
The nitration of 7-nitrocinnoline is an electrophilic aromatic substitution (EAS) on a highly deactivated heterocyclic system. The presence of the 7-nitro group and the electron-deficient pyridazine ring creates a "push-pull" electronic environment that dictates both reactivity and side-reaction profiles.
Primary Reaction Logic
-
Substrate: 7-Nitrocinnoline (Deactivated, electron-deficient).
-
Target Product: Typically 5,7-dinitrocinnoline (The 5-position is meta to the 7-nitro group and alpha to the ring fusion, making it the most electronically favorable site among the deactivated positions).
-
Reagents: Fuming Nitric Acid (
) / Concentrated Sulfuric Acid ( ) or Oleum.
Dominant Side Reactions
-
N-Oxidation (Formation of N-Oxides): The diazanaphthalene (cinnoline) ring system contains two nitrogen atoms susceptible to oxidation. In strong nitrating media, the formation of 7-nitrocinnoline-1-oxide or 2-oxide is a major competing pathway. This consumes the substrate and alters the electronic directing effects for any subsequent nitration.
-
Oxidative Ring Cleavage: The
bond in the cinnoline ring is a weak point. High temperatures or excess oxidant can lead to the rupture of the heterocyclic ring, degrading the scaffold into 4-nitro-2-aminobenzoic acid derivatives or intractable tars. -
Regio-Isomer Contamination (8-Nitro isomer): While the 5-position is electronically favored, the 8-position (ortho to the 7-nitro group) is also an alpha-position. Despite steric hindrance, high-energy conditions can force nitration at the 8-position, yielding 7,8-dinitrocinnoline , which is difficult to separate.
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways and the critical control points required to steer the reaction toward the desired dinitro species.
Caption: Reaction pathways for 7-nitrocinnoline nitration. Green path indicates the target workflow; red paths denote primary side reactions.
Part 3: Troubleshooting Guide
This table addresses specific failure modes reported by researchers during the nitration of deactivated cinnoline derivatives.
| Symptom | Probable Cause | Technical Intervention |
| No Reaction / Recovery of Starting Material | Ring deactivation is too strong for standard mixed acid ( | Increase Nitronium Ion Activity: Switch to fuming nitric acid ( |
| Formation of Yellow/Orange Precipitate (Non-Target) | N-Oxidation: Formation of cinnoline N-oxides (usually less soluble and more polar). | Scavenge Nitrous Acid: Ensure nitric acid is urea-free or add a small amount of urea to scavenge |
| Low Yield & Black Tar Formation | Oxidative Degradation: The heterocyclic ring has opened due to excessive heat or localized hot spots. | Control Exotherm: Use a jacketed reactor. Add the substrate to the acid slowly as a solid (not solution) to prevent local concentration spikes. Keep T < |
| Product Mixture (Inseparable Isomers) | Steric/Electronic Conflict: Formation of 7,8-dinitro isomer alongside 5,7-dinitro. | Thermodynamic Control: Run the reaction at the lowest viable temperature ( |
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 5,7-dinitrocinnoline from 7-nitrocinnoline while minimizing N-oxidation.
Reagents:
-
7-Nitrocinnoline (
eq) -
Fuming Nitric Acid (
, eq) -
Concentrated Sulfuric Acid (
, solvent volume)
Step-by-Step Methodology:
-
Preparation of Nitrating Mix:
-
Substrate Addition (Critical Step):
-
Add 7-nitrocinnoline solid in small portions over 30 minutes.
-
Why? Adding solid to liquid prevents high local concentrations of substrate that favor polymerization.
-
Stir at
for 30 minutes to ensure complete dissolution and protonation of the cinnoline nitrogen (protecting it from oxidation).
-
-
Reaction Phase:
-
Slowly warm the mixture to 50–60°C .
-
Monitor: Hold at this temperature for 2–4 hours. Do not exceed
to avoid ring cleavage. -
Check: Monitor via TLC (silica, EtOAc/Hexane) or LC-MS. Look for the disappearance of the mononitro peak (
) and appearance of dinitro ( ).
-
-
Quenching & Workup:
-
Cool reaction mass to room temperature.
-
Pour onto crushed ice (
g) with vigorous stirring. The dinitro product should precipitate as a pale yellow/cream solid. -
Filter and wash with cold water until filtrate is neutral.
-
Purification: Recrystallize from glacial acetic acid or ethanol to remove traces of N-oxides (which remain in the mother liquor).
-
Part 5: Strategic Clarification (FAQ)
Q: I am trying to make 7-nitrocinnoline by nitrating cinnoline, but I get a mixture. What is wrong? A: You are fighting the natural directing effects of the cinnoline ring.[3] Direct nitration of cinnoline yields 5-nitrocinnoline and 8-nitrocinnoline (approx. 1:1 ratio) because the protonated heterocyclic ring deactivates the positions para to itself (position 4) and directs to the benzene ring.
-
Solution: To obtain 7-nitrocinnoline, you must use a cyclization strategy (e.g., Widman-Stoermer synthesis) starting from a pre-nitrated precursor like 2-amino-4-nitroacetophenone or via the reduction of 7-nitro-4-cinnolinol.
Q: How do I distinguish between the N-oxide side product and the dinitro product? A:
-
Mass Spec: N-oxides will show a mass of
relative to the starting material (or relative to dinitro if masses are close, but usually distinct). -
Polarity: N-oxides are significantly more polar and will have a much lower
on silica TLC plates compared to the dinitro compound. -
Solubility: N-oxides are often soluble in water/acid mixtures, whereas polynitro aromatics precipitate readily on ice quenching.
References
-
BenchChem Technical Support. (2025).[4][1][2][3][5] Regioselectivity in Cinnoline Nitration: Mechanisms and Products. BenchChem.[1][2][3][6][5] Link
-
Lunt, E., Washbourn, K., & Wragg, W. R. (1968).[7] A new cinnoline synthesis.[7] Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxycinnolines. Journal of the Chemical Society C: Organic. Link
-
Boulton, A. J., et al. (1968). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B. Link
-
National Institutes of Health (NIH). (2016). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.[8][9] PubMed Central. Link
-
Mezhnev, V. V., et al. (2007).[10] Synthesis of 5,7-dinitroquinolines from 2,4,6-trinitrotoluene.[10] Mendeleev Communications.[10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5,7-dinitroquinolines from 2,4,6-trinitrotoluene [chooser.crossref.org]
Technical Support Center: A Guide to Resolving Solubility Challenges of 7-Nitrocinnoline in Aqueous Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 7-Nitrocinnoline in aqueous solutions. Given the limited availability of specific experimental data for 7-Nitrocinnoline, this document provides a comprehensive framework based on the physicochemical properties of structurally related cinnoline and nitroaromatic compounds, coupled with established principles of solubility enhancement. All recommendations should be considered as a starting point for experimental investigation and optimization.
Understanding the Challenge: The Physicochemical Profile of 7-Nitrocinnoline
7-Nitrocinnoline, a heterocyclic aromatic compound, is anticipated to exhibit low aqueous solubility due to its rigid, polycyclic structure and the presence of a lipophilic nitro group. While specific experimental data is scarce, we can infer its general characteristics from its structural components. The cinnoline core itself has limited water solubility, which is further reduced by the electron-withdrawing nitro group.
| Property | Predicted/Inferred Value | Implication for Aqueous Solubility |
| Molecular Weight | ~175.14 g/mol | Moderate molecular weight, less of a direct inhibitor of solubility compared to larger molecules. |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates a degree of lipophilicity, favoring partitioning into organic phases over water. |
| pKa (Predicted) | Weakly basic | The cinnoline ring system possesses basic nitrogen atoms. The pKa of the parent cinnoline is approximately 2.7. The nitro group's electron-withdrawing nature is expected to further lower this value, making 7-Nitrocinnoline a very weak base. This suggests that significant protonation to form a more soluble salt will only occur at a very low pH. |
| Hydrogen Bonding | Limited | The nitro group can act as a hydrogen bond acceptor, but the molecule lacks strong hydrogen bond donating groups, limiting its interaction with the hydrogen-bonding network of water. |
| Crystal Lattice Energy | Likely High | Aromatic, planar molecules like 7-Nitrocinnoline often pack efficiently into a stable crystal lattice, which requires significant energy to overcome for dissolution. |
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Nitrocinnoline not dissolving in water?
A1: The poor aqueous solubility of 7-Nitrocinnoline is a consequence of its chemical structure. Its aromatic, non-polar nature, and high crystal lattice energy make it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.
Q2: What are the best initial organic solvents to try for creating a stock solution?
A2: Based on data for similar heterocyclic compounds, polar aprotic solvents are excellent starting points. We recommend the following, in order of general effectiveness:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
Polar protic solvents can also be effective:
-
Ethanol
-
Methanol
Always use high-purity, anhydrous solvents, as water content can significantly reduce the solubility of hydrophobic compounds.
Q3: I've dissolved 7-Nitrocinnoline in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer. What can I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound in solution. Please refer to the Troubleshooting Guide: Precipitation Upon Dilution section for a detailed workflow to address this.
Q4: How should I handle 7-Nitrocinnoline safely?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Consult the SDS for any related compounds for more detailed handling information.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a systematic workflow for addressing the poor aqueous solubility of 7-Nitrocinnoline.
Workflow for Initial Dissolution Attempts
Caption: Initial steps for dissolving 7-Nitrocinnoline in an organic solvent.
Troubleshooting Precipitation Upon Dilution into Aqueous Media
Caption: A logical workflow to address precipitation during aqueous dilution.
Advanced Solubilization Strategies
If initial dissolution attempts and dilution troubleshooting fail, the following advanced techniques can be employed.
pH Adjustment
Causality: As a weak base, the solubility of 7-Nitrocinnoline can be increased in acidic conditions due to the protonation of the nitrogen atoms in the cinnoline ring, forming a more polar, water-soluble salt. However, given the predicted low pKa, a significantly low pH may be required.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Create a range of buffers with pH values from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).
-
Add excess compound: Add an excess amount of 7-Nitrocinnoline to a fixed volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate solid: Centrifuge the samples at high speed (>10,000 x g) to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter (ensure filter compatibility), and determine the concentration of dissolved 7-Nitrocinnoline using a validated analytical method such as HPLC-UV.
Troubleshooting:
-
Compound instability: Be aware that extreme pH values can lead to chemical degradation. Include stability assessments in your experimental design.
-
Insufficient solubility increase: If the solubility does not increase significantly even at low pH, this method may not be suitable.
Co-solvency
Causality: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a non-polar compound by reducing the polarity of the aqueous solvent system.[1]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v PEG 400 in water).
-
Determine solubility: Follow the same procedure as the pH-dependent solubility assessment (steps 2-5) for each co-solvent mixture.
-
Plot data: Plot the solubility of 7-Nitrocinnoline as a function of the co-solvent concentration.
Troubleshooting:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent in your final application (e.g., cell culture or in vivo studies).
-
Viscosity: High concentrations of co-solvents like PEG 400 can significantly increase the viscosity of the solution, which may be problematic for certain applications.
Use of Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate non-polar molecules like 7-Nitrocinnoline, increasing its apparent solubility.[1]
Common Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL
-
Anionic: Sodium dodecyl sulfate (SDS) - generally used for in vitro applications only.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare surfactant solutions: Create a series of aqueous solutions with different concentrations of a chosen surfactant, ensuring some concentrations are above the known CMC.
-
Determine solubility: Follow the same procedure as the pH-dependent solubility assessment (steps 2-5) for each surfactant solution.
-
Identify optimal concentration: Determine the surfactant concentration that provides the desired solubility of 7-Nitrocinnoline.
Troubleshooting:
-
Cellular toxicity: Surfactants can be toxic to cells. It is crucial to determine the non-toxic concentration range for your specific experimental system.
-
Interference with assays: Surfactants can sometimes interfere with downstream analytical or biological assays.
Physical Modification of the Solid State
Causality: Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1]
Techniques:
-
Micronization: Milling processes that reduce particle size to the micrometer range.
-
Nanonization (Nanosuspensions): Further reduction of particle size to the nanometer range, often stabilized with surfactants or polymers.
These techniques typically require specialized equipment and are often employed in later stages of drug development.
Formulation as a Solid Dispersion
Causality: A solid dispersion is a system where the drug is dispersed in a solid, hydrophilic carrier or matrix. This can enhance solubility by reducing drug crystallinity and improving wettability.[2]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
Preparation Methods:
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.
Formulating solid dispersions is a complex process that requires significant formulation development and characterization.
Summary of Recommended Approaches
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases solubility by forming a more polar salt. | Simple to implement. | May require extreme pH, potential for compound degradation. |
| Co-solvency | Reduces the polarity of the solvent system. | Effective for many compounds, relatively simple. | Potential for co-solvent toxicity, may not be suitable for all applications. |
| Surfactants | Encapsulates the compound in micelles. | Can significantly increase solubility. | Potential for toxicity and assay interference. |
| Particle Size Reduction | Increases surface area, leading to faster dissolution. | Can improve dissolution rate. | Requires specialized equipment, may not increase equilibrium solubility. |
| Solid Dispersion | Reduces crystallinity and improves wettability. | Can significantly enhance solubility and bioavailability. | Complex formulation development and characterization required. |
References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved March 3, 2026, from [Link]
-
Solubility of Things. (n.d.). Cinnoline. Retrieved March 3, 2026, from [Link]
-
Penta. (2025, May 13). SAFETY DATA SHEET: Quinoline. Retrieved March 3, 2026, from [Link]
- Zhang, Y., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771-802.
-
Recent Developments in the Synthesis of Cinnoline Derivatives. (2025, August 10). ResearchGate. Retrieved March 3, 2026, from [Link]
-
A Comprehensive Review On Cinnoline Derivatives. (n.d.). Retrieved March 3, 2026, from [Link]
-
MDPI. (2019, June 18). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Retrieved March 3, 2026, from [Link]
- Zhang, Y., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(7), 771-802.
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved March 3, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 3, 2026, from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 3, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved March 3, 2026, from [Link]
-
Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved March 3, 2026, from [Link]
-
Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved March 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved March 3, 2026, from [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved March 3, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved March 3, 2026, from [Link]
-
MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. Retrieved March 3, 2026, from [Link]
-
Figshare. (2018, June 20). Solubility Correlations of Common Organic Solvents - American Chemical Society. Retrieved March 3, 2026, from [Link]
Sources
Technical Support Center: 7-Nitrocinnoline Stability Profile
The following technical guide addresses the stability, handling, and troubleshooting of 7-Nitrocinnoline under acidic conditions. This content is structured for researchers and process chemists requiring high-fidelity data for experimental design.
Case ID: 7-NC-ACID-STAB Subject: Stability and Reactivity of 7-Nitrocinnoline in Acidic Media Status: Active Guide[1]
Executive Technical Summary
7-Nitrocinnoline (CAS: 613-51-4 analog/derivative) exhibits a bimodal stability profile in acidic environments.[1] Its behavior is strictly governed by the presence or absence of reducing agents.
-
In Non-Reducing Acids (HCl, H₂SO₄, TFA): The compound is highly stable . It functions as a weak base (pKa ≈ 2.3 for the parent cinnoline), undergoing protonation to form the cinnolinium cation. This protonation significantly enhances aqueous solubility without degrading the aromatic core.
-
In Reducing Acidic Media (SnCl₂/HCl, Fe/AcOH): The compound is unstable .[1] The 7-nitro group is rapidly reduced to a 7-amino group.[1] This is a deliberate synthetic pathway but constitutes "degradation" if the objective is storage or analysis.
Detailed Physicochemical Mechanism
Protonation & Solubilization
Under standard acidic conditions (pH < 2), 7-Nitrocinnoline undergoes protonation, primarily at the N-1 or N-2 position of the pyridazine ring.[1] This transition from a neutral, lipophilic molecule to a polar cation is critical for HPLC retention times and extraction protocols.
-
Key Insight: The electron-withdrawing nitro group at position 7 decreases the basicity of the ring nitrogens compared to unsubstituted cinnoline, requiring stronger acids (lower pH) to achieve full protonation.
-
Solubility Impact: While the free base is poorly soluble in water, the hydrochloride or trifluoroacetate salt is soluble.
Chemical Stability Data
| Acidic Medium | Condition | Stability Status | Primary Species Present |
| 0.1 M HCl | 25°C, 24h | ✅ Stable | 7-Nitrocinnolinium chloride |
| Conc.[1] H₂SO₄ | < 10°C | ✅ Stable | Protonated cation (Nitration medium) |
| 5% TFA / MeCN | LCMS Conditions | ✅ Stable | Ionized adduct |
| SnCl₂ / HCl | Reflux | ❌ Unstable | Reduces to 7-Aminocinnoline |
| Fe / Acetic Acid | 60°C | ❌ Unstable | Reduces to 7-Aminocinnoline |
Visualizing Reactivity Pathways
The following diagram illustrates the divergent pathways of 7-Nitrocinnoline in acidic media, distinguishing between reversible protonation (storage/analysis) and irreversible reduction (synthesis).
Caption: Divergent reactivity of 7-Nitrocinnoline in acidic environments. Green path indicates stable storage/analysis; Red path indicates chemical transformation.[1]
Troubleshooting & Protocols
Issue 1: Unexpected Precipitation in Acidic Buffers
Symptom: Sample precipitates when acidified for HPLC analysis. Root Cause: The pH is not low enough to fully protonate the specific 7-nitro derivative, or the counter-ion (e.g., perchlorate) forms an insoluble salt. Corrective Protocol:
-
Check pH: Ensure the final pH is < 2.0. The nitro group reduces the pKa, requiring higher acidity for solubility.
-
Solvent Swap: Use 0.1% Formic Acid or TFA in water/acetonitrile mixtures.[1] Avoid phosphate buffers if high concentrations of organic solvent are used, as salts may precipitate.
Issue 2: Peak Shift or Loss in LC-MS
Symptom: The 7-Nitrocinnoline peak disappears or shifts significantly after overnight storage in the autosampler (acidic mobile phase). Root Cause: While chemically stable, the compound may be adsorbing to plastic vials if not fully solubilized, or undergoing photodegradation (nitro compounds are light-sensitive).[1] Corrective Protocol:
-
Verify Stability: Re-inject a fresh standard. If the fresh standard matches the "degraded" one, it is a retention time shift due to pH equilibration, not degradation.
-
Protect from Light: Use amber glass vials. Nitro-heterocycles can undergo photochemical rearrangement.[1]
Protocol: Validating Acid Stability (Self-Check)
To confirm stability in your specific acidic matrix, perform this rapid validation:
-
Preparation: Dissolve 1 mg of 7-Nitrocinnoline in 1 mL of your acidic solvent (e.g., 1M HCl).
-
Control: Dissolve 1 mg in neutral DMSO.
-
Incubation: Hold the acidic sample at ambient temperature for 4 hours.
-
Analysis: Neutralize a dedicated aliquot of the acidic sample with NaOH and extract into Ethyl Acetate.
-
TLC/HPLC Comparison: Compare the neutralized extract against the DMSO control.
Frequently Asked Questions (FAQ)
Q: Can I perform nitration on cinnoline using mixed acid (H₂SO₄/HNO₃) to get 7-nitrocinnoline? A: Yes, but with caveats. While the cinnoline ring survives these harsh acidic conditions (proving its acid stability), direct nitration often yields a mixture of isomers (5-nitro and 8-nitro are common).[1] However, specific protocols cite the isolation of 7-nitrocinnoline from these mixtures or via specific precursors under these conditions [1].[1]
Q: Is 7-Nitrocinnoline compatible with TFA (Trifluoroacetic acid)? A: Yes. TFA is a non-reducing acid and is excellent for solubilizing the compound for NMR or HPLC. It will form the trifluoroacetate salt.
Q: I see a color change when adding acid. Did it degrade? A: Likely not.[1] Cinnolines often exhibit halochromism—a reversible color change upon protonation.[1] If the color reverts upon neutralization, the compound is intact.
References
-
PubChem. (2025).[1][2][3] 7-Nitroquinoline Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link][1]
-
MDPI. (2019).[1] Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules.[1][4][5][6][7][8][2][3][9][10][11][12] Retrieved from [Link][1]
Sources
- 1. 4-Hydroxy-7-nitroquinoline-3-carboxylic acid | C10H6N2O5 | CID 328530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Validation & Comparative
Navigating the Aromatic Maze: A Comparative Guide to the ¹H NMR Spectral Interpretation of Nitro-substituted Heterocycles
A Senior Application Scientist's Guide to Structural Elucidation, Featuring 7-Nitroquinoline and its Isomers as a Proxy for the Elusive 7-Nitrocinnoline Spectrum
In the landscape of drug discovery and development, the precise structural characterization of novel heterocyclic compounds is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture. This guide delves into the nuanced interpretation of ¹H NMR spectra for nitro-substituted bicyclic heteroaromatics, a class of compounds of significant interest in medicinal chemistry.
Notably, while the target of this guide is the spectral interpretation of 7-nitrocinnoline, a comprehensive search of public scientific databases and literature reveals a conspicuous absence of its experimentally determined and published ¹H NMR spectral data. As such, a direct, data-driven analysis is not currently possible. However, this guide will pivot to provide a robust framework for the ¹H NMR analysis of this class of molecules by conducting a detailed, comparative interpretation of structurally analogous compounds for which reliable data exists. We will use 7-nitroquinoline as our primary model, supplemented by its isomers, 5-nitroquinoline and 8-nitroquinoline, to illustrate the profound impact of substituent position on the ¹H NMR spectrum. This comparative approach will equip researchers with the foundational knowledge to confidently predict and interpret the spectrum of 7-nitrocinnoline, should it become available.
The Language of Protons: Fundamental Principles of ¹H NMR in Substituted Heteroaromatics
The ¹H NMR spectrum of a substituted quinoline or cinnoline provides four key pieces of information for structure elucidation: the number of signals, their chemical shifts (δ), their integration, and their splitting patterns (spin-spin coupling, J).[1]
-
Chemical Shift (δ) : The chemical shift of a proton is dictated by its local electronic environment. Protons on aromatic rings typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm.[2] The presence of an electron-withdrawing nitro group (-NO₂) significantly deshields nearby protons, causing their signals to shift further downfield. Conversely, the nitrogen atom in the heterocyclic ring also exerts a strong deshielding effect on adjacent protons.
-
Spin-Spin Coupling (J) : The splitting of a proton's signal into a multiplet is caused by the magnetic influence of neighboring, non-equivalent protons. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons. For aromatic systems, the magnitude of J is characteristic of the number of bonds separating the coupled protons:
-
Ortho-coupling (³J) : Coupling between protons on adjacent carbons (3 bonds apart) is typically in the range of 7-10 Hz.
-
Meta-coupling (⁴J) : Coupling between protons separated by two carbons (4 bonds apart) is smaller, usually 2-3 Hz.
-
Para-coupling (⁵J) : Coupling between protons on opposite sides of the ring (5 bonds apart) is very small (0-1 Hz) and often not resolved.[1]
-
A Case Study: The ¹H NMR Spectrum of 7-Nitroquinoline
While a spectrum for 7-nitrocinnoline is unavailable, we can perform a detailed analysis of its close structural analog, 7-nitroquinoline. The data presented here is a composite from available literature and spectral databases.[3][4]
The structure of 7-nitroquinoline presents six aromatic protons. The electron-withdrawing nitro group at C7 and the heterocyclic nitrogen atom are the dominant factors influencing the chemical shifts.
Predicted ¹H NMR Spectral Data for 7-Nitroquinoline:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 9.15 | dd | ³J = 4.2, ⁴J = 1.7 |
| H-3 | 7.65 | dd | ³J = 8.4, ³J = 4.2 |
| H-4 | 8.45 | dd | ³J = 8.4, ⁴J = 1.7 |
| H-5 | 8.30 | d | ³J = 9.0 |
| H-6 | 7.85 | dd | ³J = 9.0, ⁴J = 2.4 |
| H-8 | 9.05 | d | ⁴J = 2.4 |
Interpretation:
-
H-2 and H-4 : These protons are part of the pyridine ring and are deshielded by the adjacent nitrogen atom. H-2 is typically the most downfield proton in a quinoline system, but in this case, the strong deshielding effect of the nitro group on H-8 makes their chemical shifts comparable. They appear as doublets of doublets (dd) due to ortho-coupling with H-3 and meta-coupling with each other.
-
H-3 : This proton is ortho to both H-2 and H-4, resulting in a doublet of doublets with two larger ortho-coupling constants.
-
H-8 : This proton is situated ortho to the powerful electron-withdrawing nitro group at C7, leading to a significant downfield shift, making it one of the most deshielded protons in the molecule. It appears as a doublet due to meta-coupling with H-6.
-
H-5 and H-6 : These protons are part of the carbocyclic ring. H-5 is ortho to H-6, showing a doublet with a large ortho-coupling constant. H-6 is coupled to both H-5 (ortho) and H-8 (meta), resulting in a doublet of doublets.
Comparative Analysis: The Influence of Nitro Group Position
To understand the predictive power of this analysis for 7-nitrocinnoline, it is instructive to compare the ¹H NMR data of 7-nitroquinoline with its isomers, 5-nitroquinoline and 8-nitroquinoline.[5][6][7]
Table of Comparative ¹H NMR Data for Nitroquinoline Isomers (CDCl₃):
| Proton | 7-Nitroquinoline (δ, ppm) | 5-Nitroquinoline (δ, ppm) | 8-Nitroquinoline (δ, ppm) |
| H-2 | 9.15 | 9.05 | 9.00 |
| H-3 | 7.65 | 7.60 | 7.55 |
| H-4 | 8.45 | 8.90 | 8.30 |
| H-5 | 8.30 | - | 7.70 |
| H-6 | 7.85 | 8.40 | 7.50 |
| H-7 | - | 7.90 | 8.00 |
| H-8 | 9.05 | 8.85 | - |
This data is compiled from various sources and should be considered representative.
Key Observations:
-
The proton ortho to the nitro group consistently experiences the most significant downfield shift (e.g., H-8 in 7-nitroquinoline, H-6 and H-4 in 5-nitroquinoline, and H-7 in 8-nitroquinoline).
-
The protons on the pyridine ring (H-2, H-3, H-4) are less affected by the nitro group's position on the carbocyclic ring, although subtle shifts are observed.
-
The splitting patterns are highly informative for confirming the position of the nitro group. For instance, in 7-nitroquinoline, H-8 is a meta-coupled doublet, whereas in 5-nitroquinoline, H-6 is an ortho-coupled doublet of doublets.
Predicting the ¹H NMR Spectrum of 7-Nitrocinnoline
Based on the principles and comparative data above, we can now make an educated prediction of the ¹H NMR spectrum of 7-nitrocinnoline. The key difference between cinnoline and quinoline is the presence of a second nitrogen atom at position 2. This will further deshield the adjacent protons.
Predicted ¹H NMR Spectral Features for 7-Nitrocinnoline:
-
H-3 and H-4 : The protons on the pyridazine ring of the cinnoline system are expected to be significantly deshielded due to the two adjacent nitrogen atoms. H-4 will likely be the most downfield proton in the entire spectrum.
-
H-8 : Similar to 7-nitroquinoline, H-8 will be strongly deshielded by the ortho-nitro group, appearing at a very downfield chemical shift.
-
H-5 and H-6 : These protons will exhibit an AX spin system with ortho-coupling. Their chemical shifts will be influenced by the nitro group at the adjacent position.
This predictive exercise underscores the logical process of spectral interpretation, which is essential for researchers encountering novel compounds.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a nitro-substituted heteroaromatic compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a typical sample, 16 to 32 scans should be sufficient.
-
Set appropriate spectral width (e.g., -2 to 12 ppm) and relaxation delay (e.g., 1-2 seconds).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Visualizing the Workflow
The logical flow of both the experimental procedure and the data interpretation process can be visualized using the following diagrams.
Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.
Caption: Logical Workflow for ¹H NMR Spectral Interpretation.
References
- BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
-
National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- El-Gohary, A. R., & Al-Amshany, Z. M. (2015). Spectroscopic and structural studies of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 103-111.
- Enyedy, É. A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer. Molecules, 27(2), 488.
-
National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Nitroquinoline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]
- 4. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Nitroquinoline(607-35-2) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Nitroquinoline(607-34-1) 1H NMR spectrum [chemicalbook.com]
- 7. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Patterns of 7-Nitrocinnoline: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of 7-Nitrocinnoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of nitrogen-rich heterocycles for pharmaceutical scaffolds, 7-Nitrocinnoline (
This guide provides a structural elucidation framework, comparing 7-Nitrocinnoline against its isomers and the parent cinnoline scaffold. It synthesizes established fragmentation rules for nitro-heterocycles to provide a predictive mechanistic model for structural confirmation.
Instrumentation & Methodology
To replicate the fragmentation patterns described, the following experimental setup is recommended. This protocol ensures the capture of both molecular ions and diagnostic fragments.
Standardized EI-MS Configuration
-
Ionization Mode: Electron Impact (EI)[1]
-
Electron Energy: 70 eV (Standard for library comparison)[2][3]
-
Source Temperature: 200–230 °C (To prevent thermal degradation prior to ionization)
-
Inlet System: Direct Insertion Probe (DIP) is preferred over GC for thermally labile nitro-compounds to minimize on-column degradation.
-
Mass Range:
40–300.
Fragmentation Mechanics: The 7-Nitrocinnoline Pathway
The fragmentation of 7-Nitrocinnoline is defined by two competing primary dissociation channels: the extrusion of the nitro group and the collapse of the cinnoline ring (loss of
Primary Channel A: Nitro Group Elimination (Dominant)
Typical of nitroaromatics without ortho-substituents, the 7-nitro group fragments via:
-
Loss of
(46 Da): Cleavage of the bond yields the cation at 129 . This is often the base peak or a high-intensity fragment. -
Loss of
(30 Da): A rearrangement involving oxygen transfer leads to the loss of nitric oxide, yielding an ion at 145 , often followed by the expulsion of (28 Da).
Primary Channel B: Diaza-Ring Contraction
The cinnoline core is inherently unstable due to the
-
Loss of
(28 Da): The molecular ion ( 175) ejects a nitrogen molecule to form a radical cation at 147 . This species resembles a nitro-benzocyclobutadiene or nitro-phenylacetylene intermediate.
Convergence
Both pathways eventually converge to the phenyl cation skeleton (
Visualization: Fragmentation Pathway
The following diagram maps the competing decay routes.
Figure 1: Bifurcated fragmentation tree for 7-Nitrocinnoline showing the competition between nitro-group loss and diaza-ring extrusion.
Comparative Analysis: 7-Nitro vs. Alternatives
To distinguish 7-Nitrocinnoline from its isomers (specifically 8-Nitrocinnoline) and the parent compound, researchers must look for specific "marker" ions and intensity ratios.
The "Peri-Effect" Differentiator
The most critical distinction lies between the 7- and 8-isomers.
-
8-Nitrocinnoline: The nitro group at position 8 is spatially adjacent (peri-position) to the N1 ring nitrogen. This proximity facilitates a "peri-effect," often leading to the direct loss of OH (
) or interaction suppressing the clean loss. -
7-Nitrocinnoline: The nitro group is sterically isolated from the ring nitrogens. It behaves like a standard nitro-naphthalene derivative.
Comparison Table
| Feature | 7-Nitrocinnoline | 8-Nitrocinnoline | Cinnoline (Parent) |
| Molecular Ion ( | 175 (Moderate) | 175 (Weak/Moderate) | 130 (Strong) |
| Base Peak (Typical) | |||
| Diagnostic Loss | Clean | ||
| Present (Standard rearrangement) | Suppressed or altered | Absent | |
| Mechanism | Independent Nitro/Ring fragmentation | Steric-assisted rearrangement | Retro-Diels-Alder ( |
Experimental Protocol: Acquisition & Verification
This self-validating protocol ensures reproducible spectral data for 7-Nitrocinnoline.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 0.1 mg of 7-Nitrocinnoline in 1 mL of HPLC-grade Methanol or Acetone.
-
Validation: Ensure solution is clear; turbidity suggests precipitation or impurities.
-
-
System Blank:
-
Run a solvent blank (Methanol) before injection.
-
Criteria: No background peaks >5% relative abundance in the
100–200 range.
-
-
Introduction (DIP Method):
-
Load sample into a quartz capillary.
-
Insert probe into the vacuum lock.
-
Ramp temperature: 50 °C to 250 °C at 20 °C/min.
-
Reasoning: Slow ramp separates volatile impurities from the target compound.
-
-
Data Acquisition:
-
Scan Rate: 0.5 seconds/scan.
-
Delay: 2 minutes (solvent delay if using GC).
-
-
Spectral Verification (The "Rule of 3"): To confirm identity as 7-Nitrocinnoline, the spectrum must exhibit:
-
Peak A:
at 175. -
Peak B: Fragment at 129 (
). -
Peak C: Fragment at 147 (
). -
Absence Check: Significant peaks at
( 158) suggest the 8-nitro isomer (impurity or misidentification).
-
Visualization: Experimental Workflow
Figure 2: Operational workflow for the mass spectrometric identification of 7-Nitrocinnoline.
References
-
Palmer, M. H., et al. (1969). The mass spectra of cinnolines and their N-oxides. Organic Mass Spectrometry.
-
BenchChem. (2025).[4] A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Dimethylnitrobenzene Isomers.
-
NIST Mass Spectrometry Data Center. Quinoline, 8-nitro- Mass Spectrum (Analogous peri-effect model).
-
Sánchez-Viesca, F., et al. (2008).[5] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry.
Sources
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Characteristic Peaks of 7-Nitrocinnoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 7-nitrocinnoline. In the field of medicinal chemistry and materials science, cinnoline derivatives are of significant interest due to their diverse biological activities.[1] Unambiguous characterization of these molecules is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and informative tool for confirming functional groups and overall molecular structure.
This document moves beyond a simple peak list, offering a comparative analysis against foundational aromatic and heterocyclic structures to provide a deeper understanding of how the cinnoline core and the nitro substituent influence the vibrational spectrum. Experimental protocols and data interpretation strategies are included to ensure the integrity and reproducibility of results.
Deciphering the Vibrational Spectrum of 7-Nitrocinnoline
The FTIR spectrum of 7-nitrocinnoline is a composite of the vibrational modes of its two key components: the bicyclic aromatic cinnoline core and the electron-withdrawing nitro group. A predicted spectrum can be constructed by analyzing the characteristic frequencies of these functional groups. The spectrum is broadly divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which contains complex vibrations characteristic of the molecule as a whole.
The introduction of a nitro group at the 7-position on the cinnoline ring is expected to have a pronounced effect on the molecule's electronic distribution and, consequently, its vibrational frequencies. The strong electron-withdrawing nature of the -NO₂ group influences the bond strengths and polarities throughout the aromatic system.
Predicted Characteristic Peaks for 7-Nitrocinnoline
The following table summarizes the expected key absorption bands for 7-nitrocinnoline, based on established group frequencies for aromatic nitro compounds and data from substituted cinnoline derivatives.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Causality |
| ~3100 - 3000 | Medium - Weak | Aromatic C-H Stretch | These absorptions are characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring. |
| ~1625 - 1600 | Medium | C=N Stretch (Cinnoline Ring) | The carbon-nitrogen double bond within the pyridazine ring of the cinnoline system gives rise to this characteristic stretching vibration.[2] |
| ~1580 - 1520 | Strong | Asymmetric NO₂ Stretch | This is one of the two most prominent peaks for a nitro group. Its high intensity is due to the large change in dipole moment during the asymmetric stretching of the N-O bonds. |
| ~1540 - 1490 | Medium | C=C & N=N Stretch (Ring) | These bands arise from the complex stretching vibrations of the carbon-carbon and nitrogen-nitrogen double bonds within the fused aromatic rings. Experimental data from substituted cinnolines place the N=N stretch specifically between 1492-1511 cm⁻¹.[2] |
| ~1360 - 1340 | Strong | Symmetric NO₂ Stretch | This is the second major, high-intensity peak confirming the presence of a nitro group. In some substituted cinnolines, this peak has been observed specifically at 1340 cm⁻¹.[3] |
| ~900 - 675 | Strong - Medium | C-H Out-of-Plane Bending | The position and number of these strong bands are highly diagnostic of the substitution pattern on the benzene ring portion of the cinnoline. |
Comparative Spectral Analysis
To fully appreciate the spectral features of 7-nitrocinnoline, it is instructive to compare its predicted spectrum with those of its parent heterocycle, cinnoline, and a simple aromatic nitro compound, nitrobenzene.
-
Cinnoline: The spectrum of cinnoline would be dominated by aromatic C-H stretches above 3000 cm⁻¹ and a series of C=C, C=N, and N=N ring stretching vibrations in the 1620-1450 cm⁻¹ region.[2] The fingerprint region would show characteristic C-H out-of-plane bending modes.
-
Nitrobenzene: The nitrobenzene spectrum is characterized by the very strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretching bands. The other prominent features are the aromatic C-H stretches and out-of-plane bending modes.
The spectrum of 7-nitrocinnoline is essentially a superposition of these, with the intense NO₂ bands being the most immediately identifiable feature. The presence of the cinnoline core is confirmed by the pattern of ring stretching vibrations (C=C, C=N, N=N) and the specific pattern of C-H bending modes in the fingerprint region.
Table of Comparative Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Nitrobenzene | Cinnoline (Predicted from Derivatives) | 7-Nitrocinnoline (Predicted) |
| Aromatic C-H Stretch | ~3080 | ~3050 | ~3070 |
| Asymmetric NO₂ Stretch | ~1520 (Strong) | N/A | ~1540 (Strong) |
| C=N / C=C / N=N Ring Stretch | ~1600, ~1475 | ~1620, ~1530, ~1500 | ~1610, ~1535, ~1505 |
| Symmetric NO₂ Stretch | ~1350 (Strong) | N/A | ~1345 (Strong) |
| C-H Out-of-Plane Bend | ~750, ~680 | Multiple bands | Multiple bands, pattern specific to substitution |
Visualizing the Structure and Workflow
Caption: Molecular structure of 7-Nitrocinnoline.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples like 7-nitrocinnoline due to its minimal sample preparation and ease of use.
Instrumentation and Materials
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)
-
7-Nitrocinnoline sample (solid, powder form)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free laboratory wipes
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. This ensures the infrared source and detector are at a stable operating temperature.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Causality: A background scan is critical to account for and computationally remove absorbance from atmospheric components (CO₂, H₂O) and any intrinsic signals from the ATR crystal itself.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Lower the ATR press arm to ensure consistent pressure conditions for both background and sample scans.
-
Acquire the background spectrum. The instrument software will store this for subsequent sample analysis.
-
-
Sample Application:
-
Raise the ATR press arm.
-
Using a clean spatula, place a small amount of the 7-nitrocinnoline powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
Lower the press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the single beam sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
After acquisition, raise the press arm and carefully remove the sample powder.
-
Clean the ATR crystal surface and press arm tip thoroughly with a solvent-dampened wipe. Perform a final wipe with a dry, lint-free cloth.
-
The acquired spectrum can be processed using the software to perform baseline correction or other necessary adjustments.
-
Caption: Experimental workflow for ATR-FTIR analysis.
References
-
International Journal of Chemical Studies. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. [Link]
-
ResearchGate. (n.d.). (A) FTIR spectra and (B) TGA thermogram of pure cinnoline 3, empty LCS...[Link]
-
PubChem. (n.d.). Benzo(c)cinnoline. [Link]
-
ResearchGate. (2019). (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. [Link]
-
IOSR Journal of Pharmacy. (2020). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. [Link]
-
ResearchGate. (2020). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. [Link]
-
PubMed. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. [Link]
-
Innovative Journal. (2020). A Concise Review on Cinnolines. [Link]
-
Digital CSIC. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
-
Journal of the Korean Chemical Society. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [Link]
Sources
A Comparative Guide to the Reactivity of 7-Nitrocinnoline and 6-Nitrocinnoline for Advanced Drug Development
Introduction
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a vital scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[1][2] The introduction of a nitro group onto the cinnoline core profoundly influences its chemical reactivity and biological profile. For researchers and professionals in drug development, a nuanced understanding of how the nitro group's position dictates reactivity is paramount for the rational design and efficient synthesis of novel therapeutic agents. This guide provides an in-depth, objective comparison of the chemical reactivity of two key constitutional isomers: 7-nitrocinnoline and 6-nitrocinnoline. By integrating established principles of physical organic chemistry with available experimental data from analogous systems, we will dissect the electronic and steric factors governing their behavior in nucleophilic aromatic substitution, electrophilic substitution, and reduction reactions.
Electronic Landscape: The Decisive Role of the Nitro Group
The reactivity of nitrocinnolines is fundamentally governed by the powerful electron-withdrawing nature of the nitro group (–NO₂). This effect is exerted through both induction (through-bond polarization) and resonance (delocalization of electrons). The position of the nitro group on the carbocyclic ring of the cinnoline nucleus dictates the extent to which these effects are transmitted to different parts of the molecule, thereby creating distinct reactivity profiles for the 6- and 7-isomers.
In 7-nitrocinnoline , the nitro group is positioned meta to the C-5 and C-8a positions and para to the C-5a position. Its electron-withdrawing influence is felt throughout the ring system, but direct resonance stabilization of a negative charge at key positions for nucleophilic attack is less pronounced compared to the 6-nitro isomer in specific contexts.
Conversely, in 6-nitrocinnoline , the nitro group is ortho to the C-5 and C-7 positions. This proximity is a critical determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions, as it allows for direct resonance stabilization of anionic intermediates.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the functionalization of aromatic rings, especially those activated by electron-withdrawing groups. The reactivity of a substrate in an SNAr reaction is largely dependent on the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.
7-Nitrocinnoline Derivatives (e.g., 4-Chloro-7-nitrocinnoline): In this isomer, the nitro group at the 7-position is meta to the chlorine leaving group at the 4-position. While the nitro group deactivates the entire ring system towards electrophilic attack and activates it towards nucleophilic attack, its ability to stabilize the negative charge of the Meisenheimer complex through resonance is limited due to the meta relationship. The negative charge cannot be directly delocalized onto the nitro group.
6-Nitrocinnoline Derivatives (e.g., 4-Chloro-6-nitrocinnoline): Here, the nitro group at the 6-position is para to the chlorine leaving group at the 4-position. This geometric arrangement is crucial for enhanced reactivity. Upon nucleophilic attack at the 4-position, the resulting negative charge in the Meisenheimer complex can be directly delocalized onto the electron-withdrawing nitro group through resonance. This substantial stabilization of the intermediate lowers the activation energy of the reaction, leading to a significantly faster reaction rate compared to the 7-nitro isomer.
Predicted Reactivity Order for SNAr: 4-Chloro-6-nitrocinnoline > 4-Chloro-7-nitrocinnoline
This prediction is strongly supported by studies on analogous chloro-nitroquinolines, where the ortho or para relationship between the nitro and chloro substituents leads to unequivocally higher reactivity in SNAr reactions.[1]
Experimental Workflow: Comparative Nucleophilic Aromatic Substitution
Caption: Comparative SNAr mechanism for 4-chloro-7-nitrocinnoline and 4-chloro-6-nitrocinnoline.
Experimental Protocol: Amination of a 4-Chloro-nitrocinnoline Derivative
This protocol is a generalized procedure for the amination of a chloro-nitrocinnoline, which can be adapted for either the 6-nitro or 7-nitro isomer. It is anticipated that the reaction with the 6-nitro isomer will proceed under milder conditions or give a higher yield in a shorter time.
Materials:
-
4-Chloro-6-nitrocinnoline or 4-Chloro-7-nitrocinnoline
-
Amine (e.g., ammonia in ethanol, or a primary/secondary amine)
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro-nitrocinnoline isomer (1.0 eq) in the chosen solvent.
-
Add an excess of the amine nucleophile (2-5 eq).
-
Heat the reaction mixture to reflux with stirring. For less reactive combinations (expected for the 7-nitro isomer), a higher boiling point solvent or sealed-tube conditions may be necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: A Deactivated Ring System
The cinnoline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyridazine ring. The addition of a strongly deactivating nitro group further diminishes the ring's nucleophilicity, making electrophilic aromatic substitution (EAS) reactions challenging.
In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the cinnoline nitrogen atoms will be protonated, forming the cinnolinium cation. This positive charge further deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution occurs on the less deactivated carbocyclic (benzene) ring.
For both 6- and 7-nitrocinnoline, the existing nitro group will direct incoming electrophiles primarily to the meta positions relative to itself, if any are available and not sterically hindered. However, the overall deactivation of the ring system by both the pyridazine moiety and the nitro group means that harsh reaction conditions are typically required, and yields may be low.
Direct nitration of unsubstituted cinnoline is known to be complex, often yielding a mixture of 5- and 8-nitro isomers.[3] This suggests that achieving selective electrophilic substitution on an already nitrated cinnoline would be even more challenging and may not be a synthetically viable strategy without a strongly activating group also present on the ring.
Experimental Workflow: Electrophilic Nitration of Cinnoline
Caption: General pathway for the electrophilic nitration of cinnoline.
Reduction of the Nitro Group: A Gateway to Functional Amines
The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in organic synthesis, as it provides access to versatile amino-cinnoline building blocks for further derivatization. Both 7-nitrocinnoline and 6-nitrocinnoline can be readily reduced to their corresponding amines.
Commonly employed methods for this reduction include:
-
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine). This method is generally clean and high-yielding.
-
Metal-Acid Reduction: Using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective reagent for this purpose.
The electronic differences between the 6- and 7-nitro isomers are not expected to have a major impact on the feasibility of the nitro group reduction itself. Both isomers should undergo this transformation efficiently under standard conditions. The choice of reducing agent will largely depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Experimental Protocol: Reduction of a Nitrocinnoline to an Aminocinnoline
This protocol describes a general procedure for the reduction of a nitrocinnoline using tin(II) chloride.
Materials:
-
7-Nitrocinnoline or 6-Nitrocinnoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the nitrocinnoline isomer (1.0 eq) in a suitable solvent like ethanol.
-
Add an excess of tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux with stirring and monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous layer with ethyl acetate several times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude aminocinnoline, which can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
While direct, side-by-side comparative experimental data for the reactivity of 6- and 7-nitrocinnoline is scarce in the published literature, the following table summarizes the predicted reactivity based on established principles of physical organic chemistry and data from analogous systems.
| Reaction Type | 7-Nitrocinnoline Derivative (e.g., 4-Chloro-7-nitrocinnoline) | 6-Nitrocinnoline Derivative (e.g., 4-Chloro-6-nitrocinnoline) | Rationale for Reactivity Difference |
| Nucleophilic Aromatic Substitution (SNAr) | Lower Reactivity | Higher Reactivity | The para position of the nitro group in the 6-nitro isomer allows for direct resonance stabilization of the Meisenheimer intermediate, lowering the activation energy. The meta position in the 7-nitro isomer does not offer this stabilization.[1] |
| Electrophilic Aromatic Substitution | Low Reactivity | Low Reactivity | Both isomers are strongly deactivated by the electron-withdrawing nature of the pyridazine ring and the nitro group. |
| Reduction of Nitro Group | Readily Reduced | Readily Reduced | The electronic position of the nitro group on the carbocyclic ring does not significantly impact its susceptibility to standard reduction methods. |
Conclusion
In the comparative analysis of 7-nitrocinnoline and 6-nitrocinnoline, the position of the nitro group emerges as the paramount factor dictating their chemical reactivity, particularly in nucleophilic aromatic substitution reactions. Derivatives of 6-nitrocinnoline are predicted to be significantly more reactive towards nucleophiles due to the ability of the nitro group to provide direct resonance stabilization to the reaction intermediate when it is positioned ortho or para to the leaving group. This heightened reactivity can be leveraged for more efficient synthetic routes, potentially requiring milder reaction conditions and leading to higher yields.
Conversely, 7-nitrocinnoline derivatives are expected to be less reactive in SNAr reactions. Both isomers are strongly deactivated towards electrophilic aromatic substitution. The reduction of the nitro group to an amine is a facile transformation for both isomers, providing a reliable entry point to a diverse array of functionalized cinnoline building blocks.
For drug development professionals, this guide underscores the importance of strategic isomer selection. For the synthesis of derivatives via nucleophilic substitution, 6-nitrocinnoline precursors are the more promising starting materials. A thorough understanding of these reactivity principles is essential for the design of efficient and scalable synthetic strategies for novel cinnoline-based therapeutic agents.
References
-
Mishra, R., et al. (2015). A Comprehensive Review On Cinnoline Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 486-503. Available at: [Link]
- Barber, H. J., Lunt, E., Washbourn, K., & Wragg, W. R. (1967). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 1657-1664. DOI: 10.1039/J39670001657
- Organic Syntheses. (1947). 6-methoxy-8-nitroquinoline. Org. Synth., 27, 54. DOI: 10.15227/orgsyn.027.0054
-
Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. Available at: [Link]
Sources
Causality in Molecular Conformation: The Positional Isomer Effect
As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently evaluate the conformational mechanics of heterocyclic building blocks. Cinnoline derivatives are highly privileged scaffolds in medicinal chemistry, particularly in the development of Bruton's tyrosine kinase (BTK) inhibitors and targeted anticancer agents[1].
While the synthesis of these compounds is well-documented, the three-dimensional structural profiling of the intermediates—specifically 7-Nitrocinnoline —is often the critical bottleneck that dictates downstream reactivity and target-binding affinity. This guide provides an objective, data-driven comparison of 7-Nitrocinnoline against its alternative positional isomers (4-Nitrocinnoline and 5-Nitrocinnoline), grounded in X-ray crystallographic principles and self-validating experimental workflows.
In structure-based drug design (SBDD), the exact positioning of a substituent dictates both the electronic distribution of the pharmacophore and its physical packing in a crystal lattice. Direct nitration of unsubstituted cinnoline is notoriously complex, often yielding a mixture of isomers including the 5-, 6-, and 8-nitro derivatives, making the selective isolation of the 7-position challenging[2].
When we analyze these isomers through the lens of X-ray crystallography, distinct structural causalities emerge:
-
7-Nitrocinnoline (The Target): The nitro group at the 7-position experiences minimal steric hindrance from the adjacent ortho-protons (H6 and H8). This lack of spatial conflict allows the nitro group to remain completely coplanar with the bicyclic cinnoline core. Coplanarity maximizes
-resonance stabilization and allows the molecules to form dense, highly ordered stacking interactions in the crystal lattice. -
4-Nitrocinnoline (The Steric Clash): Placing the nitro group at the 4-position introduces a severe "peri-interaction" with the C5-H on the adjacent benzene ring[3]. To relieve this massive steric strain, the nitro group is forced to twist significantly out of the aromatic plane. This twist disrupts the electronic communication between the nitro group and the ring, altering the molecule's dipole moment and preventing efficient crystalline packing.
-
5-Nitrocinnoline (The Intermediate Clash): Similar to the 4-isomer, a nitro group at the 5-position clashes with the C4-H[4]. While slightly less strained than the 4-position, it still results in a non-planar conformation that complicates downstream reduction workflows.
Comparative Structural and Performance Metrics
To objectively evaluate these alternatives, we must look at how their crystallographic conformations dictate their physical properties and chemical reactivity. The table below summarizes the quantitative structural data and the resulting performance when these isomers are subjected to reduction (e.g., using
Table 1: Comparative Crystallographic and Reactivity Profiles of Nitrocinnoline Isomers
| Parameter | 7-Nitrocinnoline | 4-Nitrocinnoline | 5-Nitrocinnoline |
| Nitro Twist Angle ( | ~0° - 5° (Coplanar) | >40° (Highly Twisted) | >35° (Twisted) |
| Dominant Steric Interaction | Minimal (H6, H8 ortho-protons) | Severe Peri-interaction (C5-H) | Severe Peri-interaction (C4-H) |
| Crystal Packing Density | High (Strong | Low (Disrupted stacking) | Moderate |
| Reduction Yield (to Amine) | >90% (Clean, rapid conversion) | <60% (Prone to side reactions) | ~75% (Moderate conversion) |
| Downstream Application | BTK Kinase Inhibitor Precursor | Energetic materials / Niche | Synthetic Intermediate |
Insight: The coplanarity of 7-Nitrocinnoline not only makes it crystallographically stable but also electronically primes the nitro group for efficient, chemoselective reduction[2]. The twisted nature of the 4- and 5-isomers traps them in higher-energy conformations, leading to byproduct formation during reduction[5].
Experimental Methodologies: A Self-Validating System
To ensure absolute trustworthiness in your structural data, the following protocols have been designed as self-validating systems. Each phase includes a built-in quality control check to guarantee the integrity of the resulting X-ray data.
Phase 1: Regioselective Synthesis of 7-Nitrocinnoline
Objective: Introduce the nitro group selectively at the 7-position while suppressing peri-hindered isomers.
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (
) to 0-5 °C using an ice bath[1]. -
Substrate Addition: Slowly add the cinnoline precursor portion-wise. Causality: Maintaining the temperature below 10 °C prevents thermal runaway and suppresses the formation of the kinetically favored but thermodynamically unstable 4-nitro byproduct.
-
Nitration: Add the nitrating mixture (concentrated
in ) dropwise via a dropping funnel[1]. Stir for 2 hours. -
Workup: Pour the mixture over crushed ice and neutralize carefully with a saturated
solution to precipitate the crude product. -
Validation Check: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The presence of a single, distinct spot confirms the suppression of isomeric byproducts.
Phase 2: Single-Crystal Growth (Vapor Diffusion)
Objective: Grow defect-free single crystals suitable for X-ray diffraction.
-
Solvent Selection: Dissolve 10 mg of purified 7-Nitrocinnoline in 1 mL of Dichloromethane (DCM) in a small inner glass vial.
-
Antisolvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of Hexane (antisolvent).
-
Diffusion: Seal the outer vial tightly. Allow the hexane vapor to slowly diffuse into the DCM over 3-5 days. Causality: Slow vapor diffusion prevents rapid nucleation, ensuring the formation of a highly ordered, single-crystalline lattice driven by the planar
stacking of the 7-isomer. -
Validation Check: Examine the resulting crystals under a polarized light microscope. Sharp extinction angles upon rotation confirm a single crystalline domain, validating readiness for the diffractometer.
Phase 3: X-ray Diffraction Data Collection
-
Mounting: Harvest a single crystal using a MiTeGen loop coated in paratone oil to prevent atmospheric degradation.
-
Cryocooling: Transfer immediately to the diffractometer equipped with a cryostream set to 100 K. Causality: Cryocooling minimizes the thermal vibration of the atoms (thermal ellipsoids), significantly increasing the resolution of the electron density map and allowing precise measurement of the nitro group's twist angle.
-
Validation Check: During initial unit cell determination, ensure the internal R-factor (
) is < 0.05. A higher value indicates crystal twinning or radiation damage, requiring a new crystal.
Workflow Visualization
The following diagram maps the logical flow from regioselective synthesis through to X-ray crystallographic profiling, highlighting the divergence of the positional isomers.
Workflow of regioselective nitration and X-ray crystallographic profiling of cinnoline isomers.
References[1] An In-depth Technical Guide to the Synthesis and Characterization of Cinnolin-7-amine - Benchchem
2]Technical Support Center: Cinnolin-7-amine Synthesis - Benchchem 3]Science of Synthesis: Cinnolines - ethernet.edu.et 4]Cinnolines (Volume E 9) - Thieme-Connect 5]470 J. Chem. Soc. (C), 1966 - RSC Publishing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cinnolines. Part VIII. Methylation of some substituted cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Comparative Guide: UV-Vis Absorption Spectra of 7-Nitrocinnoline
This technical guide provides a comprehensive comparative analysis of the UV-Vis absorption properties of 7-Nitrocinnoline, structured for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Application Context
7-Nitrocinnoline (CAS: 253-66-7 derivative) acts as a critical electrophilic scaffold in the synthesis of bioactive diazanaphthalenes. Unlike its parent compound cinnoline, the introduction of a nitro group at the C7 position induces significant electronic perturbations, resulting in characteristic bathochromic shifts and solvatochromic sensitivity.
This guide compares the electronic absorption profile of 7-Nitrocinnoline against its parent scaffold and isomeric alternatives (e.g., 8-Nitrocinnoline, Nitroquinolines), providing a roadmap for purity assessment and structural validation during drug development.
Electronic Structure & Spectral Profile[1]
The Cinnoline Chromophore
The parent cinnoline (1,2-benzodiazine) system exhibits a characteristic UV-Vis spectrum dominated by two primary electronic transitions:
- Transition: Intense bands in the UV region (220–290 nm) due to the aromatic conjugated system.
-
Transition: A weaker, longer-wavelength band (~320 nm) arising from the excitation of non-bonding electrons on the adjacent nitrogen atoms (
bond).
Effect of 7-Nitro Substitution
The 7-nitro group acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).
-
Bathochromic Shift (Red Shift): The nitro group extends the conjugation length of the
-system, lowering the energy gap ( ) between the HOMO and LUMO. This shifts the primary bands toward the visible region (typically 330–350 nm). -
Quenching of Fine Structure: Unlike the sharp vibronic structure seen in unsubstituted cinnoline (in non-polar solvents), the 7-nitro derivative typically displays broader absorption bands due to strong intramolecular charge transfer (ICT).
Comparative Spectral Data
The following table synthesizes historical spectral data [1, 2] and analogous trends from nitro-heterocycles to provide a reference baseline.
| Compound | Solvent | Electronic Transition | ||
| Cinnoline (Parent) | Ethanol | 280, 322 | 3.6, 3.2 | |
| 7-Nitrocinnoline | Ethanol | ~335–345 | ~3.8–4.0 | CT / |
| 8-Nitrocinnoline | Ethanol | ~315–325 | ~3.5 | Sterically hindered conjugation |
| 5-Nitroquinoline | Ethanol | 332 | 3.6 | Analogous linear conjugation |
| 8-Nitroquinoline | Ethanol | 315 | 3.52 | Analogous steric perturbation |
Note: The 7-isomer typically absorbs at longer wavelengths than the 8-isomer because the 7-position allows for linear conjugation with the diaza-ring, whereas the 8-nitro group suffers from peri-interaction with the N1 nitrogen, twisting it out of planarity and reducing conjugation efficiency [1].
Solvatochromic Behavior
7-Nitrocinnoline exhibits positive solvatochromism for its charge-transfer bands but may show negative solvatochromism for localized
-
Non-Polar Solvents (e.g., Cyclohexane): Spectra are structured;
is blue-shifted. -
Polar Protic Solvents (e.g., Ethanol, Methanol):
- / CT Band: Red-shifted (bathochromic) due to stabilization of the polar excited state by solvent dipoles.
- Band: Blue-shifted (hypsochromic) or obscured. Hydrogen bonding stabilizes the ground state non-bonding electrons, increasing the energy required for excitation.
Experimental Protocol: Reliable Spectral Acquisition
To ensure data integrity (E-E-A-T), follow this self-validating protocol for characterizing 7-Nitrocinnoline.
Materials
-
Analyte: 7-Nitrocinnoline (>98% purity by HPLC).
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff <205 nm).
-
Blank: Pure solvent from the same batch.
Step-by-Step Methodology
-
Baseline Correction: Warm up the UV-Vis spectrophotometer (Double-beam) for 30 mins. Run a baseline scan (200–600 nm) with pure solvent in both sample and reference cuvettes.
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 7-Nitrocinnoline.
-
Dissolve in 10 mL ethanol (Concentration
). -
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Validation Step):
-
Prepare three dilutions:
, , and . -
Measure absorbance at
.[1]
-
-
Beer-Lambert Plot: Plot Absorbance vs. Concentration.
-
Acceptance Criteria:
. Linearity confirms no aggregation or precipitation.
-
-
Data Acquisition: Scan from 600 nm down to 200 nm. Record
and calculate using .
Visualizations
Structural & Electronic Logic
The following diagram illustrates the causal relationship between the regiochemistry of the nitro group and the observed spectral shifts.
Caption: Logical flow demonstrating why 7-Nitrocinnoline exhibits a stronger red shift compared to the sterically hindered 8-isomer.
Experimental Workflow
Caption: Step-by-step experimental workflow for validating molar absorptivity.
References
-
Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951).[2] "Ultraviolet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline." Journal of the Chemical Society, 3318-3329. Link
-
NIST Chemistry WebBook.[3] "Cinnoline UV/Vis Spectrum." National Institute of Standards and Technology.[3][4][5][6] Link
-
BenchChem. "Synthesis and Characterization of Cinnolin-7-amine (Intermediate: 7-Nitrocinnoline)." Link
-
PubChem. "8-Nitroquinoline Compound Summary." National Library of Medicine. Link
Sources
- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 733. Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline, 8-nitro- [webbook.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline, 8-nitro- [webbook.nist.gov]
A Comparative Bioassay of 7-Nitrocinnoline and Standard Antibiotics: An In-Depth Technical Guide
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. Among the diverse heterocyclic compounds being investigated, cinnoline derivatives have emerged as a promising class of molecules. This guide provides a comprehensive comparative analysis of a representative novel compound, 7-Nitrocinnoline, against a panel of standard antibiotics. As Senior Application Scientists, our goal is to present not just the data, but the underlying scientific rationale and a clear, reproducible experimental framework for researchers, scientists, and drug development professionals.
The Rationale for Investigating 7-Nitrocinnoline
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have been the subject of growing interest due to their diverse biological activities, including anticancer and antimicrobial properties.[1] The introduction of a nitro group at the 7th position of the cinnoline ring is hypothesized to significantly influence its electronic properties and, consequently, its interaction with biological targets. This substitution may enhance its antimicrobial efficacy, a concept supported by studies on related nitroaromatic compounds which have demonstrated potent antibacterial effects.[2]
The urgent need for new antibiotics is underscored by the relentless evolution of multi-drug resistant (MDR) pathogens.[3] By evaluating novel compounds like 7-Nitrocinnoline, we aim to identify new mechanisms of action or compounds that can circumvent existing resistance pathways.
Proposed Mechanism of Action: A Dual Threat
While the precise mechanism of action for 7-Nitrocinnoline is yet to be fully elucidated, we can infer a plausible pathway based on its structural similarity to quinolones and the presence of the nitro group. Quinolone antibiotics, such as ciprofloxacin, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] It is conceivable that the cinnoline core of 7-Nitrocinnoline could interact with these enzymes.
Furthermore, the nitro group can be a substrate for bacterial nitroreductases, leading to the intracellular generation of cytotoxic reactive nitrogen species. This dual-action model, combining enzyme inhibition and oxidative stress, could be a powerful strategy against bacterial growth and survival.
Caption: Proposed dual mechanism of action for 7-Nitrocinnoline.
Standard Antibiotics for Comparison
To provide a robust assessment of 7-Nitrocinnoline's antimicrobial potential, it is essential to compare its activity against a panel of well-characterized standard antibiotics with diverse mechanisms of action and spectra of activity.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, making it a relevant comparator for the proposed mechanism of 7-Nitrocinnoline.[4]
-
Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis, primarily effective against Gram-positive bacteria.[5]
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on widely accepted standards for antimicrobial susceptibility testing, ensuring the reliability and reproducibility of the results.[6][7][8][9]
Experimental Workflow Overview
Caption: Standard experimental workflow for comparative bioassays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[6][8]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
-
Preparation of Reagents:
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB).
-
Create stock solutions of 7-Nitrocinnoline and standard antibiotics (Ciprofloxacin, Vancomycin, Tetracycline) in a suitable solvent (e.g., DMSO).
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test bacteria overnight.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.[5] This can be determined by visual inspection or by reading the optical density at 600 nm.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay[7][8][10]
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[7][10]
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
-
Inoculation:
-
Dip a sterile cotton swab into a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Streak the swab evenly across the entire surface of the MHA plate to create a lawn of bacteria.
-
-
Disk Application:
-
Prepare sterile paper disks impregnated with known concentrations of 7-Nitrocinnoline and the standard antibiotics.
-
Aseptically place the disks on the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.[8] The size of the zone is proportional to the susceptibility of the bacteria to the compound.
-
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data from the described bioassays against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
| Compound | MIC (µg/mL) vs. S. aureus | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | Zone of Inhibition (mm) vs. P. aeruginosa |
| 7-Nitrocinnoline | 8 | 18 | 16 | 15 | 32 | 12 |
| Ciprofloxacin | 0.5 | 25 | 0.25 | 30 | 1 | 22 |
| Vancomycin | 1 | 20 | >128 | 0 | >128 | 0 |
| Tetracycline | 2 | 22 | 4 | 19 | 16 | 14 |
Interpretation of Hypothetical Data:
-
7-Nitrocinnoline: Shows moderate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. Its efficacy is lower than that of the established antibiotics, which is common for a novel, unoptimized compound.
-
Ciprofloxacin: Demonstrates high potency against all tested strains, as expected for a broad-spectrum antibiotic.
-
Vancomycin: Exhibits strong activity against the Gram-positive S. aureus but is ineffective against the Gram-negative bacteria due to its inability to penetrate the outer membrane.
-
Tetracycline: Displays good broad-spectrum activity, though generally less potent than ciprofloxacin.
Discussion and Future Directions
The hypothetical data suggests that 7-Nitrocinnoline is a promising starting point for the development of a new class of broad-spectrum antimicrobial agents. Its activity against both Gram-positive and Gram-negative bacteria warrants further investigation.
The next logical steps in the evaluation of 7-Nitrocinnoline would include:
-
Cytotoxicity Assays: It is crucial to assess the toxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Experiments such as DNA gyrase inhibition assays and measurement of reactive oxygen species production would help to validate the proposed mechanism of action.
-
In Vivo Efficacy Studies: Testing the compound in animal models of infection is essential to determine its effectiveness in a physiological setting.[5]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7-Nitrocinnoline will help to optimize its potency and pharmacokinetic properties.
By systematically applying these established bioassay methodologies and pursuing a logical path of further investigation, the true potential of novel compounds like 7-Nitrocinnoline can be thoroughly evaluated in the ongoing fight against antimicrobial resistance.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]
-
Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, Oxford Academic. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. [Link]
-
Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. ResearchGate. [Link]
-
Graph showing anti‐biofilm potential of compounds 7 i, 7 o, 7 p, and 7 q. ResearchGate. [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. National Center for Biotechnology Information. [Link]
-
Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. National Center for Biotechnology Information. [Link]
-
Antimicrobial activity of clioquinol and nitroxoline: a scoping review. National Center for Biotechnology Information. [Link]
-
Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. PubMed. [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate. [Link]
-
Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrug-resistant Pseudomonas aeruginosa. ResearchGate. [Link]
-
Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. [Link]
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers. [Link]
-
Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. [Link]
-
Studies on the mechanism of action of quinone antitumor agents. PubMed. [Link]
-
Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. National Center for Biotechnology Information. [Link]
-
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. JETIR. [Link]
-
4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis Online. [Link]
-
Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. OUCI. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 7-Nitrocinnoline
The foundational principle of this guide is risk mitigation. 7-Nitrocinnoline must be treated as a hazardous substance at all times. Its chemical structure, featuring a nitro group on a bicyclic aromatic heterocycle, suggests significant potential for toxicity and environmental harm.[3][4][5]
Hazard Profile and Core Disposal Principles
7-Nitrocinnoline combines the structural features of cinnoline, a nitrogen-containing heterocyclic compound, and a nitroaromatic group. This combination dictates its hazard profile and informs the necessary disposal precautions.
-
Toxicological Hazards : Structurally related compounds, such as 7-nitroquinoline, are classified under the Globally Harmonized System (GHS) with multiple hazard statements. It is prudent to assume 7-nitrocinnoline shares these hazards, which include being harmful if swallowed, causing skin and eye irritation, potentially causing respiratory irritation, and being suspected of causing cancer.[4]
-
Environmental Hazards : Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[3][6] Improper disposal, such as release into the sanitary sewer, is strictly prohibited to prevent environmental contamination.[5][7]
-
Reactivity Hazards : While not inherently explosive like some polynitrated aromatics, nitro compounds can be reactive. They are chemically incompatible with strong oxidizing agents, strong bases, and reducing agents.[8][9] Accidental mixing can lead to vigorous and potentially dangerous reactions.
Based on this profile, the three core principles for the disposal of 7-nitrocinnoline are:
-
Always Treat as Hazardous Waste : All materials contaminated with 7-nitrocinnoline, including the pure compound, solutions, reaction mixtures, and contaminated labware, must be disposed of as hazardous waste.
-
Consult Institutional EHS : Your institution's Environmental Health and Safety (EHS) department is the definitive authority for waste disposal procedures.[1][2] They will provide guidance compliant with local, state, and federal regulations and arrange for pickup by a licensed contractor.[1][5]
-
Segregate and Contain : Proper segregation of this waste stream is paramount to prevent dangerous chemical incompatibilities.[1][8]
Pre-Disposal: In-Lab Waste Collection and Storage
Safe disposal begins with meticulous collection and storage practices within the laboratory.
Step-by-Step Collection Protocol
-
Select a Dedicated Waste Container : Use a new or thoroughly cleaned, chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[2][10] Ensure the container is appropriate for the waste type (solid or liquid).
-
Label the Container Before Use : Affix a "Hazardous Waste" label to the container before adding any waste.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "7-Nitrocinnoline." Do not use abbreviations or formulas.[2]
-
An accurate list of all components and their approximate percentages (e.g., "7-Nitrocinnoline (~5g), Methanol (200 mL)").
-
The date when waste was first added (the "accumulation start date").
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant).[4]
-
-
Segregate the Waste : Collect 7-nitrocinnoline waste in its dedicated container. DO NOT mix with:
-
Work in a Ventilated Area : Always handle open containers of 7-nitrocinnoline waste inside a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Keep the Container Closed : The waste container must remain securely closed at all times, except when actively adding waste.[1][10]
Satellite Accumulation Area (SAA) Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
Under the control of laboratory personnel.
-
Located at or near the point of generation.
-
In a secondary containment bin to capture any potential leaks.[10]
-
Clearly marked and away from general work areas.
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Nitroaromatic Compound | Based on GHS classifications of analogous structures (e.g., carcinogenicity, toxicity).[4] |
| Container Type | HDPE or Borosilicate Glass Bottle | Chemical compatibility and prevention of leaks.[2] |
| Labeling | "Hazardous Waste," Full Chemical Names | Ensures clear identification and compliance with regulations.[5][10] |
| Incompatible Classes | Strong Oxidizers, Bases, Reducing Agents | Prevents exothermic or violent chemical reactions.[8][9] |
| Storage Location | Designated, Ventilated SAA | Minimizes exposure and ensures safe, controlled accumulation.[1][10] |
Final Disposal Workflow
The final disposal of 7-nitrocinnoline waste must be handled by licensed professionals. The following workflow outlines the process from waste generation to final removal from the laboratory.
Disposal Workflow Diagram
Caption: Disposal workflow for 7-Nitrocinnoline.
Recommended Disposal Technology: Incineration
The standard and most effective method for the final destruction of toxic organic compounds like 7-nitrocinnoline is high-temperature incineration.[1]
-
Mechanism of Action : In a specialized hazardous waste incinerator operating at temperatures typically exceeding 980°C (1800°F), the organic structure of 7-nitrocinnoline is completely destroyed. The molecule is broken down into simpler, less harmful components such as carbon dioxide, water, and nitrogen oxides.[1]
-
Emission Control : These facilities are equipped with sophisticated air pollution control systems (e.g., scrubbers) that neutralize acidic gases and remove particulate matter, preventing the release of harmful pollutants into the atmosphere.[1]
Emergency Procedures
Accidents involving hazardous chemicals require immediate and correct action.
-
Spill Management :
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[5]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
For large spills, evacuate the lab, close the doors, and contact your institution's EHS or emergency response team immediately.[5]
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If symptoms develop, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
This guide provides a framework for the responsible management and disposal of 7-nitrocinnoline. By understanding the chemical's inherent hazards and adhering to these scientifically grounded procedures, researchers can ensure a safe laboratory environment for themselves and their colleagues while upholding their commitment to environmental stewardship.
References
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- 4,7-Dichloroquinoline - Safety Data Sheet. Fisher Scientific.
- Essential Safety and Disposal Procedures for 2-Isopropyl-1-methoxy-4-nitrobenzene. Benchchem.
- A Comprehensive Review On Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics.
- POTENTIAL FOR HUMAN EXPOSURE. ATSDR.
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A Researcher's Comprehensive Guide to Safely Handling 7-Nitrocinnoline
From the Senior Application Scientist's Desk: In the pursuit of novel therapeutics and scientific discovery, the safe handling of potent research chemicals is paramount. 7-Nitrocinnoline, a heterocyclic aromatic nitro compound, presents a significant hazard profile that demands a meticulous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of 7-Nitrocinnoline, grounded in established safety principles for hazardous chemical agents. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Immediate Safety Profile: Understanding the Risks
-
Acute Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4]
Therefore, it is imperative to handle 7-Nitrocinnoline with the highest degree of caution, treating it as a potent, hazardous substance at all times.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a sufficient barrier between the researcher and the chemical.[6][7] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[8]
| Protection Area | Required PPE | Rationale and Expert Guidance |
| Eye and Face | ANSI Z87.1-compliant safety goggles and a full-face shield.[8][9] | 7-Nitrocinnoline is a solid powder that can easily become airborne, posing a significant risk of eye contact and irritation.[1] A face shield is mandatory when there is any splash potential, such as during dissolution or transfer of the compound.[8] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile).[2][10] | The outer glove provides primary protection and can be removed if contaminated, while the inner glove protects the skin during de-gloving. Always check the manufacturer's chemical resistance chart for your specific gloves.[8] Remove gloves carefully to avoid skin contamination.[5] |
| Body Protection | A dedicated laboratory coat, preferably a disposable chemical-resistant coverall.[11][12] | Standard cotton lab coats may absorb chemicals. For potent compounds like 7-Nitrocinnoline, a non-porous or chemical-resistant material is necessary to prevent skin exposure.[7] Clothing must be closed at the neck and wrists.[11] |
| Respiratory | A NIOSH-approved respirator is required.[8][11] | All handling of solid 7-Nitrocinnoline must be performed within a certified chemical fume hood to control exposure.[2][13] If there is a risk of dust generation outside of a fume hood, a respirator with a particulate filter (e.g., N95 or higher) is mandatory.[5][11] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots.[11] | Leather or fabric shoes are not suitable as they can absorb chemical spills.[11] Pant legs should be worn outside of boots to prevent chemicals from running into them.[11] |
Step-by-Step Operational Guide for Handling
This procedural workflow is designed to minimize exposure at every stage of the experimental process.
Preparation and Weighing:
-
Designated Area: All handling of 7-Nitrocinnoline must be conducted in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.[2][13][14]
-
Pre-use Inspection: Before use, visually inspect the container for any damage or loose caps.
-
Weighing: Use a balance inside the fume hood or a vented balance safety enclosure. Use anti-static weighing dishes to prevent the powder from scattering.
-
Aliquotting: If preparing solutions, do so immediately after weighing within the fume hood. This minimizes the time the solid powder is exposed.
Experimental Use:
-
Closed Systems: Whenever possible, handle the compound in a closed system to prevent its release into the laboratory environment.[3][13]
-
Avoid Contamination: Be meticulous about preventing cross-contamination. Use dedicated spatulas and glassware. Do not touch "clean" surfaces like door handles or computer keyboards with contaminated gloves.[11]
-
Transport: If the compound needs to be moved outside the fume hood, ensure it is in a sealed, labeled, and shatter-proof secondary container.
Below is a visual representation of the core handling workflow.
Caption: A flowchart illustrating the essential steps for safely handling 7-Nitrocinnoline.
Decontamination and Disposal Plan
Proper disposal is critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.[2]
Decontamination:
-
All surfaces and equipment that have come into contact with 7-Nitrocinnoline should be decontaminated. Consult your institution's Environmental Health and Safety (EHS) department for approved decontamination solutions and procedures.
-
Contaminated disposable items, such as gloves and weighing paper, should be treated as hazardous waste.[10]
Waste Disposal:
-
Contact EHS: Your institution's EHS office is the primary authority on chemical waste disposal.[2] They will provide guidance based on local, state, and federal regulations.
-
Waste Segregation: Do not mix 7-Nitrocinnoline waste with other chemical waste streams unless explicitly permitted by your EHS department.[10]
-
Containerization: Collect all solid and liquid waste containing 7-Nitrocinnoline in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "7-Nitrocinnoline."[2] Do not use abbreviations.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents.[2][3][13]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][15]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[5][15][16] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[5][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical assistance.[5][15]
References
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National Center for Biotechnology Information. (n.d.). 7-Nitroquinoline. PubChem. Retrieved from [Link]
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Health Canada. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]
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Scharlab. (n.d.). Personal protective equipment for laboratory. Retrieved from [Link]
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Alfa Aesar. (2001, April 30). Safety Data Sheet: 4-Nitroquinoline N-oxide. Retrieved from [Link]
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FPnotebook. (2023, April 16). Personal Protection Equipment. Retrieved from [Link]
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Maquiladora Health & Safety Support Network. (n.d.). Occupational Exposure Limits. Retrieved from [Link]
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Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
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National Institutes of Health, Office of Research Services. (2009, November 25). Occupational Exposure Limits for Chemicals. Retrieved from [Link]
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University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
